(R)-1-(pyridin-2-yl)ethanamine dihydrochloride
描述
属性
IUPAC Name |
(1R)-1-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBVPGDYRRBINU-QYCVXMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719917 | |
| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352640-52-8 | |
| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(pyridin-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-1-(pyridin-2-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocols for obtaining enantiomerically pure (R)-1-(pyridin-2-yl)ethanamine dihydrochloride, a valuable chiral building block in pharmaceutical and materials science. The document details two primary strategies: enantioselective synthesis using a chiral auxiliary and classical chiral resolution of the racemic amine. Detailed experimental protocols, quantitative data, and process workflows are presented to aid in the practical application of these methods.
Introduction
Chiral pyridines are significant structural motifs in a vast array of biologically active compounds and specialized ligands. The enantiomer (R)-1-(pyridin-2-yl)ethanamine, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. The ability to produce this compound in high enantiomeric purity is critical, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This guide outlines reliable and reproducible methods for its synthesis and subsequent conversion to the stable dihydrochloride salt.
Synthetic Strategies
Two principal methodologies are presented for the synthesis of (R)-1-(pyridin-2-yl)ethanamine:
-
Method A: Enantioselective Synthesis via Chiral Auxiliary: This approach builds the desired stereocenter directly from a prochiral starting material using a recoverable chiral auxiliary. This method is elegant and can be highly efficient in establishing the correct stereochemistry.
-
Method B: Chiral Resolution of Racemic Amine: This classical method involves the synthesis of the racemic amine followed by separation of the enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.
The final step in both strategies is the formation of the dihydrochloride salt, which enhances the stability and handling of the final product.
Experimental Protocols
Synthesis of Racemic 1-(pyridin-2-yl)ethan-1-amine (Precursor for Method B)
A common route to the racemic amine is the reductive amination of 2-acetylpyridine.
Protocol:
-
To a solution of 2-acetylpyridine (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature is maintained below 30°C.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of 2M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue to pH > 11 with a 50% NaOH solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(pyridin-2-yl)ethan-1-amine.
| Parameter | Value |
| Starting Material | 2-Acetylpyridine |
| Key Reagents | Ammonium Acetate, NaBH₃CN |
| Solvent | Methanol |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
Method A: Enantioselective Synthesis via (R)-tert-Butanesulfinamide Auxiliary
This protocol is based on the highly diastereoselective addition of a Grignard reagent to an N-sulfinyl imine derived from pyridine-2-carboxaldehyde.
Protocol:
-
Formation of the N-sulfinyl imine: To a solution of pyridine-2-carboxaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide ((R)-tert-butanesulfinamide) (1.05 eq) in THF, add titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Heat the mixture at reflux for 4-6 hours. Cool to room temperature.
-
Diastereoselective Grignard Addition: Cool the solution of the N-sulfinyl imine to -78°C. Add methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.5 eq) dropwise. Stir the reaction at -78°C for 3-5 hours.
-
Hydrolysis and Deprotection: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension through celite. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Dissolve the crude product in methanol and add 4M HCl in dioxane (2.0 eq). Stir for 1 hour. Concentrate under reduced pressure to obtain the crude this compound.
| Parameter | Value |
| Starting Material | Pyridine-2-carboxaldehyde |
| Chiral Auxiliary | (R)-tert-Butanesulfinamide |
| Key Reagents | Ti(OEt)₄, MeMgBr, HCl in Dioxane |
| Diastereomeric Ratio | Typically >95:5 |
| Expected Enantiomeric Excess (ee) | >95% |
| Overall Yield | 60-75% |
Method B: Chiral Resolution using L-(+)-Tartaric Acid
This protocol describes the separation of the racemic amine through the formation and fractional crystallization of diastereomeric tartrate salts.
Protocol:
-
Diastereomeric Salt Formation: Dissolve racemic 1-(pyridin-2-yl)ethan-1-amine (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals (the less soluble (R)-amine-(L)-tartrate salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and basify to pH > 11 with a 2M NaOH solution.
-
Extraction: Extract the liberated (R)-1-(pyridin-2-yl)ethanamine with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-amine.
| Parameter | Value |
| Starting Material | Racemic 1-(pyridin-2-yl)ethan-1-amine |
| Resolving Agent | L-(+)-Tartaric Acid |
| Solvent | Methanol |
| Theoretical Yield of (R)-amine | 50% |
| Typical Recovered Yield | 30-40% |
| Enantiomeric Excess (ee) | >98% (after recrystallization) |
Formation of the Dihydrochloride Salt
This final step is applicable to the enantiomerically pure amine obtained from either Method A or B.
Protocol:
-
Dissolve the (R)-1-(pyridin-2-yl)ethanamine (1.0 eq) in a minimal amount of isopropanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid (2.2 eq) or a saturated solution of HCl in isopropanol.
-
Stir the mixture for 30-60 minutes. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold isopropanol and then diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white to off-white crystalline solid.
| Parameter | Value |
| Starting Material | (R)-1-(pyridin-2-yl)ethanamine |
| Reagent | Hydrochloric Acid |
| Solvent | Isopropanol or Methanol |
| Typical Yield | >95% |
| Expected Purity | >99% |
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| (±)-1-(pyridin-2-yl)ethanamine | C₇H₁₀N₂ | 122.17 g/mol | N/A (Liquid) |
| (R)-1-(pyridin-2-yl)ethanamine | C₇H₁₀N₂ | 122.17 g/mol | N/A (Liquid) |
| This compound | C₇H₁₂Cl₂N₂ | 195.09 g/mol | ~190-195 °C (decomposes) |
¹H NMR (400 MHz, D₂O) for this compound: δ 8.65 (d, 1H), 8.45 (t, 1H), 7.95 (d, 1H), 7.85 (t, 1H), 4.80 (q, 1H), 1.75 (d, 3H).
Process Workflows (Visualized with Graphviz)
Caption: Overall workflow for the synthesis of the target compound via two distinct routes.
Caption: Logical steps involved in the chiral resolution process.
Enantioselective Synthesis of (R)-1-(pyridin-2-yl)ethanamine: A Technical Guide
Introduction
(R)-1-(pyridin-2-yl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific presentation is crucial for the desired biological activity and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this key chiral amine, with a focus on asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to facilitate the selection and implementation of the most suitable synthetic strategy.
Asymmetric Reductive Amination of 2-Acetylpyridine
A highly efficient and direct method for the synthesis of (R)-1-(pyridin-2-yl)ethanamine is the asymmetric reductive amination of the corresponding prochiral ketone, 2-acetylpyridine. This approach utilizes a chiral catalyst to directly convert the ketone into the desired chiral amine in a single step, offering high atom economy and operational simplicity.
A notable example is the use of a ruthenium catalyst, specifically Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source. This system achieves excellent enantioselectivity and high conversion under hydrogen pressure.[1]
Data Presentation
| Entry | Substrate | Catalyst | N-Source | Solvent | Temp (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2-Acetylpyridine | Ru(OAc)₂{(S)-binap} | NH₄OAc | Toluene | 80 | 0.8 | 17 | >99 | 95.3 |
| 2 | 2-Acetylpyridine | Ru(OAc)₂{(S)-binap} | NH₄TFA | Toluene | 90 | 0.8 | 17 | >99 | >99.9 |
Table 1: Asymmetric Reductive Amination of 2-Acetylpyridine.[1]
Experimental Protocol
Synthesis of (R)-1-(pyridin-2-yl)ethanamine via Asymmetric Reductive Amination [1]
A mixture of 2-acetylpyridine (0.25 mmol, 1.0 equiv), Ru(OAc)₂{(S)-binap} (1.0 mol %), and ammonium trifluoroacetate (NH₄TFA) (0.38 mmol, 1.5 equiv) in toluene (1.0 mL) is placed in a glass tube inside an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 0.8 MPa. The reaction mixture is stirred at 90 °C for 17 hours. After cooling to room temperature, the pressure is carefully released. The conversion and enantiomeric excess of the resulting (R)-1-(pyridin-2-yl)ethanamine are determined by gas chromatography analysis.
Visualization
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry. In the synthesis of (R)-1-(pyridin-2-yl)ethanamine, (R)-tert-butanesulfinamide (Ellman's auxiliary) serves as an effective chiral directing group. The synthesis involves the condensation of the chiral auxiliary with 2-pyridinecarboxaldehyde to form a chiral N-sulfinylimine, followed by the diastereoselective addition of a methyl nucleophile. The final step is the removal of the auxiliary group to yield the desired chiral amine.
The diastereoselectivity of the Grignard reagent addition to 2-pyridyl tert-butyl sulfinimines can be noteworthy, sometimes showing a reversal of the stereochemical outcome predicted by the standard chelation-controlled model, which is attributed to the influence of the pyridine nitrogen.[2]
Data Presentation
| Entry | Aldehyde | Chiral Auxiliary | Nucleophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | 2-Pyridinecarboxaldehyde | (R)-tert-butanesulfinamide | MeMgBr | CH₂Cl₂ | -48 | 95 | 96:4 |
Table 2: Chiral Auxiliary-Mediated Synthesis of (R)-1-(pyridin-2-yl)ethanamine Precursor.
Experimental Protocol
Synthesis of (R)-N-(1-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide
Step 1: Synthesis of (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide. To a solution of 2-pyridinecarboxaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in THF, Ti(OEt)₄ (2.0 equiv) is added. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with brine and the resulting suspension is filtered. The filtrate is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude N-sulfinylimine, which can be used in the next step without further purification.
Step 2: Diastereoselective Addition of Methylmagnesium Bromide. The crude (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide is dissolved in CH₂Cl₂ and cooled to -48 °C. Methylmagnesium bromide (3.0 M in Et₂O, 1.5 equiv) is added dropwise. The reaction is stirred at -48 °C for 4-6 hours and then quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can be purified by flash chromatography.
Step 3: Deprotection of the Sulfinyl Group. The purified (R)-N-(1-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is dissolved in methanol, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the HCl salt of (R)-1-(pyridin-2-yl)ethanamine.
Visualization
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful green chemistry approach for obtaining enantiomerically pure compounds. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of racemic 1-(pyridin-2-yl)ethanamine, lipases, particularly Candida antarctica lipase B (CALB), are highly effective.
Data Presentation
| Entry | Substrate | Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield of (R)-amine (%) | ee of (R)-amine (%) |
| 1 | (±)-1-Phenylethylamine | Novozym 435 (immobilized CALB) | Diisopropyl malonate | MTBE | 40 | 4 | ~50 | >99 |
Table 3: Enzymatic Kinetic Resolution of a Racemic Aryl Ethylamine.[3] (Note: Data is for the analogous substrate 1-phenylethylamine).
Experimental Protocol
Kinetic Resolution of racemic 1-(pyridin-2-yl)ethanamine (Adapted from a protocol for 1-phenylethylamine) [3]
To a vial containing racemic 1-(pyridin-2-yl)ethanamine (1.0 equiv) and diisopropyl malonate (1.0 equiv) in methyl tert-butyl ether (MTBE), immobilized Candida antarctica lipase B (Novozym 435) is added. The suspension is shaken at 40 °C. The reaction progress is monitored by chiral gas chromatography or HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off and washed with MTBE. The filtrate is then concentrated. The unreacted (R)-1-(pyridin-2-yl)ethanamine can be separated from the acylated (S)-enantiomer by standard purification techniques such as column chromatography or acid-base extraction to isolate the basic (R)-amine from the neutral amide.
Visualization
Conclusion
The enantioselective synthesis of (R)-1-(pyridin-2-yl)ethanamine can be effectively achieved through several distinct strategies. Asymmetric reductive amination offers a highly efficient and direct route from a readily available ketone precursor, boasting excellent enantioselectivity. The chiral auxiliary approach provides a robust and predictable method for establishing the desired stereocenter, albeit with additional synthetic steps for auxiliary attachment and removal. Enzymatic kinetic resolution represents a green and highly selective alternative for resolving the racemic amine, yielding the desired enantiomer with high purity. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, cost of reagents and catalysts, and the specific requirements of the overall synthetic plan. This guide provides the foundational information for making an informed decision for the synthesis of this critical chiral intermediate.
References
Technical Guide: Physical Properties of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standardized experimental protocols for determining key physical characteristics such as melting point and solubility. These methodologies are based on established practices for the physical characterization of active pharmaceutical ingredients (APIs) and related chemical entities.
Core Physical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note the absence of experimentally determined values for several key properties.
| Property | Value | Source |
| CAS Number | 1352640-52-8 | [1] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | |
| Molecular Weight | 195.09 g/mol | [2] |
| Appearance | No Data Available | |
| Melting Point | No Data Available | |
| Boiling Point | No Data Available | |
| Solubility | No Data Available | |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | 2-8°C or Room Temperature | [3] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of melting point and solubility, which are crucial for the physicochemical profiling of compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and pharmacopeia-standard technique.[4]
Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperature range over which the substance melts, from the appearance of the first droplet of liquid to complete liquefaction, is recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point, with a narrow range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar)
-
Glass capillary tubes (sealed at one end)[5]
-
Mortar and pestle (if the sample is not a fine powder)[6]
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a clean, dry mortar and pestle.[6]
-
Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to determine a preliminary melting range.[6][7]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample and heat at a slow, controlled rate (approximately 1-2°C/min).[6][7]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.
-
Replicate Measurements: For accuracy, perform the determination in triplicate.[8]
Solubility Determination
Determining the solubility of a compound in various solvents is fundamental to understanding its behavior in different environments, which is critical for drug development and formulation. The saturation shake-flask method is a common and reliable technique for determining equilibrium solubility.[9]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the dissolved solute in the supernatant is then quantified to determine the solubility.[9]
Apparatus:
-
Orbital shaker or magnetic stirrer with temperature control
-
Vials or flasks with secure closures
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
A suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
pH meter (for aqueous solutions)
Procedure:
-
Solvent Preparation: Prepare the desired solvent systems. For APIs, this often includes aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[8]
-
Sample Addition: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.[9]
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[8]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.[9]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. For ionizable compounds, it is important to measure the pH of the saturated solution.[9]
Visualizations
The following diagrams illustrate the logical workflow for determining the physical properties described in this guide.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Determination.
References
- 1. 1352640-52-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [acrospharma.co.kr]
- 3. (r)-1-(pyridin-2-yl)ethanamine hcl | 1169576-99-1 [sigmaaldrich.com]
- 4. thinksrs.com [thinksrs.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. who.int [who.int]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Guide: (R)-1-(pyridin-2-yl)ethanamine hydrochloride (CAS RN: 1169576-99-1) - A Chiral Building Block in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(pyridin-2-yl)ethanamine hydrochloride, identified by CAS number 1169576-99-1, is a chiral amine that has emerged as a valuable building block in medicinal chemistry. Its specific stereochemistry and the presence of a pyridine moiety make it a key intermediate in the synthesis of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the properties, synthesis, and, most notably, its application in the development of novel kinase inhibitors, specifically targeting Glycogen Synthase Kinase-3 (GSK-3). The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the discovery of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-1-(pyridin-2-yl)ethanamine hydrochloride is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.
| Property | Value | Reference |
| CAS Number | 1169576-99-1 | N/A |
| Molecular Formula | C₇H₁₁ClN₂ | N/A |
| Molecular Weight | 158.63 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in water and methanol | N/A |
| Storage | 2-8°C, under inert atmosphere | N/A |
Synthesis and Chiral Resolution
The synthesis of (R)-1-(pyridin-2-yl)ethanamine hydrochloride is a critical aspect of its utility. The enantiomerically pure form is often obtained through asymmetric synthesis or by resolution of a racemic mixture.
General Synthesis of Racemic 1-(pyridin-2-yl)ethanamine
A common method for the synthesis of the racemic mixture involves the reduction of 2-acetylpyridine oxime.
Experimental Protocol:
-
Oxime Formation: 2-Acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol at room temperature.
-
Reduction: The resulting oxime is then reduced using a reducing agent, for example, zinc powder in the presence of ammonium chloride, to yield the racemic amine.
Enantioselective Synthesis of (R)-1-(pyridin-2-yl)ethanamine
The (R)-enantiomer can be selectively synthesized using chiral auxiliaries or catalysts. One reported method involves the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine derived from 2-pyridinecarboxaldehyde.
Experimental Protocol:
-
Chiral Sulfinylimine Formation: 2-Pyridinecarboxaldehyde is condensed with a chiral sulfinamide, such as (R)-tert-butanesulfinamide, in the presence of a dehydrating agent like titanium(IV) ethoxide.
-
Diastereoselective Grignard Addition: The resulting chiral N-sulfinylimine is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide). The chiral auxiliary directs the addition of the methyl group to one face of the imine, leading to a diastereomeric excess of the desired (R)-amine precursor.
-
Hydrolysis: The sulfinyl group is subsequently cleaved under acidic conditions, typically with hydrochloric acid in a solvent like dioxane, to afford the desired (R)-1-(pyridin-2-yl)ethanamine as its hydrochloride salt.
Application in Drug Discovery: A Key Building Block for GSK-3 Inhibitors
(R)-1-(pyridin-2-yl)ethanamine hydrochloride has been identified as a crucial intermediate in the synthesis of a novel class of potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.
Rationale for Use in GSK-3 Inhibitor Synthesis
The (R)-1-(pyridin-2-yl)ethanamine moiety serves as a key pharmacophoric element, providing a crucial interaction with the hinge region of the GSK-3 active site. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amine group can be further functionalized to introduce other binding elements or to modulate the physicochemical properties of the final inhibitor. The specific (R)-stereochemistry is often critical for achieving high potency and selectivity.
Synthesis of a Pyrrolopyrimidine-based GSK-3 Inhibitor
A patented synthetic route describes the use of (R)-1-(pyridin-2-yl)ethanamine hydrochloride in the preparation of novel pyrrolopyrimidine-based GSK-3 inhibitors.
Experimental Workflow:
Caption: Synthetic workflow for a GSK-3 inhibitor.
Experimental Protocol:
-
Nucleophilic Aromatic Substitution: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with (R)-1-(pyridin-2-yl)ethanamine hydrochloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a high-boiling point solvent such as n-butanol or dioxane. The reaction is typically heated to drive the substitution of the chlorine atom.
-
Purification: The resulting intermediate, N-((R)-1-(pyridin-2-yl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is purified using standard techniques such as column chromatography.
-
Further Functionalization: The pyrrole nitrogen or other positions on the pyrrolopyrimidine core can be further modified, for instance, through a Suzuki coupling reaction with a suitable boronic acid derivative, to introduce additional diversity and optimize the inhibitor's properties.
Mechanism of Action and Signaling Pathway
The synthesized GSK-3 inhibitors, derived from (R)-1-(pyridin-2-yl)ethanamine hydrochloride, exert their therapeutic effect by competitively binding to the ATP-binding pocket of GSK-3, thereby inhibiting its kinase activity.
Glycogen Synthase Kinase-3 (GSK-3) Signaling
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. In many signaling pathways, activation of upstream kinases leads to the phosphorylation and inhibition of GSK-3. For example, in the insulin signaling pathway, activation of Akt (Protein Kinase B) leads to the phosphorylation of GSK-3β at Serine 9, rendering it inactive. By directly inhibiting GSK-3, the synthesized compounds can mimic the effects of these upstream signaling events.
Caption: Simplified GSK-3 signaling pathway.
Biological Data
The following table summarizes representative biological data for a GSK-3 inhibitor synthesized using (R)-1-(pyridin-2-yl)ethanamine hydrochloride as a key starting material.
| Compound ID | Target | IC₅₀ (nM) | Assay Type |
| Example Inhibitor 1 | GSK-3β | 15 | Enzymatic Assay |
| Example Inhibitor 1 | Kinase Panel Selectivity | >1000 (for 20 other kinases) | Enzymatic Assays |
Conclusion
(R)-1-(pyridin-2-yl)ethanamine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its demonstrated utility in the development of potent and selective GSK-3 inhibitors highlights its importance in modern drug discovery. The synthetic protocols and biological context provided in this guide are intended to facilitate further research and development efforts aimed at leveraging this compound for the creation of novel therapeutics. The specific stereochemistry and the presence of the pyridine ring offer unique opportunities for designing molecules with optimized potency, selectivity, and pharmacokinetic properties.
In-Depth Technical Guide to the Chiral Resolution of 1-(pyridin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 1-(pyridin-2-yl)ethanamine, a critical process for the production of enantiomerically pure forms of this important chiral building block. Enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles, making their separation a crucial step in drug development and fine chemical synthesis. This document details two primary methods for the resolution of racemic 1-(pyridin-2-yl)ethanamine: diastereomeric salt formation and enzymatic kinetic resolution. Detailed experimental protocols, quantitative data, and analytical methods for determining enantiomeric excess are presented.
Introduction
1-(Pyridin-2-yl)ethanamine is a chiral amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The presence of a stereocenter means that it exists as a pair of enantiomers, which are non-superimposable mirror images. Due to the often differing biological activities of enantiomers, regulatory agencies frequently require the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects. Consequently, the efficient resolution of racemic 1-(pyridin-2-yl)ethanamine is of significant industrial importance.
This guide explores the two most common and effective strategies for achieving this separation:
-
Diastereomeric Salt Resolution: This classical method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution: This biocatalytic approach utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. This method is known for its high enantioselectivity and mild reaction conditions.
The following sections will provide detailed experimental protocols, comparative data, and analytical procedures to guide researchers in selecting and implementing the most suitable resolution strategy for their needs.
Diastereomeric Salt Resolution
The formation of diastereomeric salts is a robust and widely used technique for the large-scale resolution of racemic amines. The choice of the chiral resolving agent and the crystallization solvent are critical parameters that influence the efficiency of the resolution. For basic compounds like 1-(pyridin-2-yl)ethanamine, chiral acids such as tartaric acid and its derivatives are commonly employed.
Principle
The underlying principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers. While enantiomers have identical physical properties, diastereomers have distinct physical properties, including solubility. By exploiting this difference in solubility, one diastereomeric salt can be selectively crystallized from a suitable solvent, leaving the other diastereomer in the mother liquor. The desired enantiomer can then be liberated from the crystallized salt by treatment with a base.
Common Resolving Agents
A variety of chiral acids can be used for the resolution of racemic amines. The selection of the optimal resolving agent often requires empirical screening. Some of the most commonly used resolving agents for amines include:
-
(+)-Tartaric acid and (-)-Tartaric acid
-
(+)-Dibenzoyl-D-tartaric acid and (-)-Dibenzoyl-L-tartaric acid
-
(+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid
-
(+)-Mandelic acid and (-)-Mandelic acid
-
(+)-Camphor-10-sulfonic acid and (-)-Camphor-10-sulfonic acid
Experimental Protocol: Resolution with Tartaric Acid Derivative
While a specific protocol for 1-(pyridin-2-yl)ethanamine with a tartaric acid derivative was not found in the immediate search, a general and adaptable protocol for the resolution of a primary amine using a tartaric acid derivative is provided below. This protocol can be optimized for the specific target compound.
Materials:
-
Racemic 1-(pyridin-2-yl)ethanamine
-
(+)-Dibenzoyl-D-tartaric acid (or other suitable chiral acid)
-
Methanol (or other suitable solvent)
-
2 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve racemic 1-(pyridin-2-yl)ethanamine (1.0 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid, 0.5-1.0 equivalent) in warm methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
For complete crystallization, the flask can be cooled further in an ice bath or refrigerator for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add 2 M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).
-
Extract the liberated amine with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched 1-(pyridin-2-yl)ethanamine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific optical rotation.
-
Data Presentation
The efficiency of a diastereomeric salt resolution is evaluated based on the yield and the enantiomeric excess of the resolved product. The following table provides a template for summarizing the results of a resolution screen with different resolving agents and solvents.
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Amine (%) | Configuration |
| (+)-Tartaric Acid | Methanol | Data not available | Data not available | Data not available |
| (-)-Tartaric Acid | Ethanol | Data not available | Data not available | Data not available |
| (+)-Dibenzoyl-D-tartaric acid | Acetone | Data not available | Data not available | Data not available |
| (-)-Dibenzoyl-L-tartaric acid | Isopropanol | Data not available | Data not available | Data not available |
Note: Specific quantitative data for the diastereomeric salt resolution of 1-(pyridin-2-yl)ethanamine was not available in the searched literature. The table serves as a template for experimental data collection.
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for obtaining enantiopure compounds. Lipases are the most commonly used enzymes for the resolution of amines, where they catalyze the enantioselective acylation of one enantiomer. Candida antarctica lipase B (CALB) is a particularly robust and versatile biocatalyst for this transformation.
Principle
Kinetic resolution is based on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. In the case of enzymatic resolution of an amine, the lipase will preferentially catalyze the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer). By stopping the reaction at approximately 50% conversion, one can obtain the acylated product of one enantiomer and the unreacted amine of the other enantiomer, both in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Acetylation
The following is a general protocol for the kinetic resolution of a primary amine using Candida antarctica lipase B. This can be adapted and optimized for 1-(pyridin-2-yl)ethanamine.
Materials:
-
Racemic 1-(pyridin-2-yl)ethanamine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., tetrahydrofuran (THF), toluene, or methyl tert-butyl ether (MTBE))
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
Reaction Setup:
-
To a dry flask, add racemic 1-(pyridin-2-yl)ethanamine (1.0 equivalent) and the anhydrous organic solvent.
-
Add the acylating agent (1.0-1.5 equivalents).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
If necessary, add activated molecular sieves to maintain anhydrous conditions.
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
-
Work-up:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with a small amount of the reaction solvent.
-
The filtrate contains the unreacted enantiomer of the amine and the acylated enantiomer.
-
-
Separation and Purification:
-
The unreacted amine and the amide can be separated by column chromatography or by an acid-base extraction.
-
To isolate the unreacted amine, the solvent can be evaporated, and the residue can be purified.
-
To obtain the acylated amine, it can be isolated from the reaction mixture, and the acyl group can be subsequently removed by hydrolysis if the free amine is desired.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of both the unreacted amine and the acylated product by chiral HPLC.
-
Data Presentation
The success of an enzymatic kinetic resolution is determined by the conversion, the enantiomeric excess of the substrate (unreacted amine) and the product (acylated amine), and the enantioselectivity (E-value).
| Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) | E-value |
| Ethyl Acetate | Toluene | 40 | 24 | Data not available | Data not available | Data not available | Data not available |
| Vinyl Acetate | MTBE | 30 | 18 | Data not available | Data not available | Data not available | Data not available |
| Isopropenyl Acetate | THF | 45 | 36 | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for the enzymatic kinetic resolution of 1-(pyridin-2-yl)ethanamine was not available in the searched literature. The table serves as a template for experimental data collection.
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of a chiral resolution. Chiral HPLC is the most common and accurate method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Principle
In chiral HPLC, the separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes result in different retention times for the two enantiomers on the column, enabling their separation and quantification.
Experimental Protocol
The following is a general chiral HPLC method that can be used as a starting point for the analysis of 1-(pyridin-2-yl)ethanamine. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
A polysaccharide-based chiral stationary phase is often effective for the separation of amines. A common choice is a column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and resolution for basic analytes. A typical starting mobile phase could be n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λmax of 1-(pyridin-2-yl)ethanamine)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the sample (racemic standard or the resolved product) in the mobile phase to a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the resolved sample to determine the peak areas of the two enantiomers.
-
The enantiomeric excess (e.e.) is calculated using the following formula:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Data Presentation
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | Data not available |
| Retention Time (Enantiomer 2) | Data not available |
| Resolution (Rs) | Data not available |
Note: Specific retention times and resolution for 1-(pyridin-2-yl)ethanamine on a Chiralcel® OD-H column under these exact conditions were not found in the searched literature. This table provides a template for recording the analytical method parameters and results.
Logical Diagram for Method Development
Caption: Logical Flow for Chiral HPLC Method Development.
Conclusion
The chiral resolution of 1-(pyridin-2-yl)ethanamine is a critical step in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This technical guide has detailed the two primary methods for achieving this separation: diastereomeric salt formation and enzymatic kinetic resolution. While diastereomeric salt formation is a classical and scalable method, enzymatic kinetic resolution offers high selectivity under mild conditions. The choice between these methods will depend on factors such as the desired scale of the resolution, cost considerations, and the required level of enantiopurity. The successful implementation of either method relies on careful optimization of experimental parameters and accurate analysis of the enantiomeric excess, for which chiral HPLC is the preferred technique. Further research to establish specific quantitative data for the resolution of 1-(pyridin-2-yl)ethanamine using these common methods would be highly valuable to the scientific community.
The Core Mechanism of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(pyridin-2-yl)ethanamine dihydrochloride serves as a pivotal chiral precursor for the synthesis of advanced ligands utilized in asymmetric catalysis. In its deprotonated form, (R)-1-(pyridin-2-yl)ethanamine, this molecule acts as a bidentate or tridentate ligand in concert with transition metals, most notably Ruthenium, to facilitate highly selective chemical transformations. This guide elucidates the fundamental mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive understanding of its catalytic role.
The primary application of ligands derived from (R)-1-(pyridin-2-yl)ethanamine is in the field of asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure alcohols and amines, which are common chiral building blocks in drug molecules.
Mechanism of Action: Metal-Ligand Bifunctional Catalysis
The catalytic activity of (R)-1-(pyridin-2-yl)ethanamine-derived ligands in complex with Ruthenium(II) is best described by the "metal-ligand bifunctional catalysis" mechanism. In this model, both the metal center and the coordinated ligand actively participate in the catalytic cycle. The process does not involve direct hydrogenation with H₂ gas but rather the transfer of hydrogen from a donor molecule, typically isopropanol or a formic acid/triethylamine mixture.
The catalytic cycle can be summarized in the following key steps:
-
Catalyst Activation: The pre-catalyst, often a Ruthenium(II) source such as RuCl₂(PPh₃)₃, reacts in situ with the chiral ligand derived from (R)-1-(pyridin-2-yl)ethanamine and a base. This forms the active 16-electron Ru-amido complex.
-
Formation of the Ruthenium-Hydride Species: The activated catalyst reacts with the hydrogen donor (e.g., isopropanol). The isopropanol is deprotonated by the basic amido group on the ligand, and the resulting isopropoxide coordinates to the Ruthenium center. A subsequent β-hydride elimination transfers a hydride to the Ruthenium, forming the key 18-electron Ru-hydride species and releasing acetone.
-
Substrate Coordination and Diastereoselective Hydride Transfer: The prochiral ketone (e.g., acetophenone) coordinates to the Ru-hydride complex. The stereochemistry of the final product is determined in this step. The chiral environment created by the ligand directs the coordination of the ketone in a sterically favored orientation. The hydride on the Ruthenium and a proton from the amine/hydroxyl group on the ligand are then transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere of the Ruthenium complex, regenerating the 16-electron active catalyst, which can then enter a new catalytic cycle.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Quantitative Data Summary
The catalytic system employing a tridentate N,N,O-ligand derived from (R)-1-(pyridin-2-yl)ethanamine, specifically (S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol, in conjunction with a Ruthenium(II) precursor, has been evaluated in the asymmetric transfer hydrogenation of acetophenone. The following table summarizes the key performance indicators for this reaction.
| Substrate | Catalyst System | H-Donor | Base | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
| Acetophenone | in situ from RuCl₂(PPh₃)₃ and (S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol | Isopropanol | - | ~100 | 47 | - |
Experimental Protocols
Synthesis of Chiral Tridentate Ligand: (S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol
This protocol describes a general method for the synthesis of the chiral tridentate ligand via a Mannich-type reaction.
Materials:
-
(R)-1-(pyridin-2-yl)ethanamine
-
2,4-di-tert-butylphenol
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2,4-di-tert-butylphenol in ethanol.
-
To this solution, add 1.1 equivalents of (R)-1-(pyridin-2-yl)ethanamine.
-
Slowly add 1.2 equivalents of aqueous formaldehyde to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tridentate ligand.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines the general procedure for the in situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation of acetophenone.
Materials:
-
RuCl₂(PPh₃)₃ (Ruthenium(II) precursor)
-
(S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol (chiral ligand)
-
Acetophenone (substrate)
-
Isopropanol (anhydrous, as hydrogen donor and solvent)
-
Potassium tert-butoxide (or other suitable base)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add RuCl₂(PPh₃)₃ (1 mol%) and the chiral tridentate ligand (1.1 mol%).
-
Add anhydrous isopropanol to dissolve the components.
-
Add a solution of potassium tert-butoxide in isopropanol (2 mol%).
-
Stir the mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 30 minutes) to allow for the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
To the freshly prepared catalyst solution, add acetophenone (100 mol%).
-
Maintain the reaction mixture at the specified temperature and stir for the required reaction time (e.g., 1-24 hours).
-
Monitor the conversion of acetophenone to 1-phenylethanol using Gas Chromatography (GC) or TLC.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral GC or chiral High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow Diagram
In-depth Technical Guide: The Discovery and History of Chiral Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyridine ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical to the pharmaceutical and agrochemical industries. Their unique electronic and steric properties, arising from the pyridine moiety, have led to the development of highly selective and active catalysts for a broad spectrum of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of these pivotal ligands, offering insights into their design, synthesis, and application. We will delve into the seminal contributions that have shaped this field, present key performance data in a structured format, and provide detailed experimental protocols for the synthesis and utilization of significant chiral pyridine ligands.
Historical Perspective: The Dawn of a New Class of Ligands
The journey of chiral pyridine ligands is a compelling narrative of innovation and perseverance in the quest for enantioselective control. While pyridine itself has been a fundamental building block in coordination chemistry for over a century, its incorporation into chiral ligand frameworks for asymmetric catalysis is a more recent, yet impactful, development. The initial forays into chiral ligands were dominated by phosphine-based systems, but the desire for more tunable and robust alternatives paved the way for the exploration of nitrogen-containing heterocycles.
The latter half of the 20th century witnessed the burgeoning of asymmetric catalysis, with a growing appreciation for the role of the ligand in dictating the stereochemical outcome of a reaction. It was in this fertile scientific landscape that the first chiral pyridine-containing ligands began to appear, often as components of larger, more complex molecular architectures.
Key Milestones in the Development of Chiral Pyridine Ligands
The evolution of chiral pyridine ligands can be traced through a series of key discoveries and the introduction of influential ligand families. These milestones have not only expanded the toolbox of synthetic chemists but have also deepened our understanding of the subtle interplay between ligand structure and catalytic performance.
The Emergence of Pyridine-Oxazoline (PyOx) Ligands
A significant breakthrough in the field was the development of pyridine-oxazoline (PyOx) ligands. These C1-symmetric ligands, featuring a pyridine ring linked to a chiral oxazoline moiety, proved to be highly effective in a variety of metal-catalyzed reactions. The pioneering work of Andreas Pfaltz and Hisashi Yamamoto in the late 1980s and early 1990s was instrumental in establishing PyOx ligands as a privileged class of chiral auxiliaries. Their modular synthesis, allowing for facile tuning of both the pyridine and oxazoline substituents, has been a key factor in their widespread adoption.
Table 1: Performance of Pfaltz-type Pyridine-Oxazoline Ligands in Asymmetric Hydrosilylation of Ketones
| Substrate | Ligand | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | (S)-iPr-PyOx | [Rh(COD)Cl]2 | THF | 0 | 95 | 85 |
| Propiophenone | (S)-tBu-PyOx | [Rh(COD)Cl]2 | THF | 0 | 92 | 91 |
| 1-Naphthyl methyl ketone | (S)-iPr-PyOx | [Rh(COD)Cl]2 | THF | 0 | 98 | 88 |
The Rise of Pyridine-Bis(oxazoline) (PyBOX) Ligands
Building on the success of the PyOx system, the C2-symmetric pyridine-bis(oxazoline) (PyBOX) ligands were introduced. These tridentate ligands, featuring a central pyridine ring flanked by two chiral oxazoline units, offered enhanced stability and stereocontrol in a variety of catalytic transformations. The research groups of Hisashi Yamamoto and others demonstrated the utility of PyBOX ligands in reactions such as copper-catalyzed asymmetric cyclopropanation and Diels-Alder reactions.
Table 2: Enantioselective Copper-Catalyzed Cyclopropanation using PyBOX Ligands
| Olefin | Diazo Compound | Ligand | Solvent | Yield (%) | de (%) | ee (%) |
| Styrene | Ethyl diazoacetate | (S,S)-iPr-PyBOX | CH2Cl2 | 85 | 90:10 | 95 |
| 1-Octene | tert-Butyl diazoacetate | (S,S)-Ph-PyBOX | DCE | 78 | 85:15 | 92 |
| Cyclohexene | Ethyl diazoacetate | (S,S)-tBu-PyBOX | CH2Cl2 | 90 | >95:5 | 99 |
The Impact of Gregory C. Fu's Chiral Pyridine Catalysts
In the late 1990s and early 2000s, the work of Gregory C. Fu brought a new dimension to the field with the development of chiral 4-(dimethylamino)pyridine (DMAP) derivatives and other pyridine-based nucleophilic catalysts. These organocatalysts proved to be remarkably effective in a wide range of acylation and related reactions, offering a metal-free alternative for the synthesis of chiral esters, amides, and alcohols. The development of chiral P-pyridines by Fu and co-workers further expanded the scope of enantioselective catalysis.
Table 3: Kinetic Resolution of Secondary Alcohols using Fu's Chiral DMAP Catalysts
| Racemic Alcohol | Acylating Agent | Catalyst | Selectivity (s) |
| 1-Phenylethanol | Acetic anhydride | Chiral DMAP derivative | 50-100 |
| 1-(1-Naphthyl)ethanol | Propionic anhydride | Chiral DMAP derivative | >100 |
| trans-2-Phenylcyclohexanol | Isobutyric anhydride | Chiral DMAP derivative | 80-150 |
Experimental Protocols
To provide a practical resource for researchers, this section details the synthesis of a representative chiral pyridine ligand and its application in a key asymmetric transformation.
Synthesis of (S)-2-(4'-isopropyl-4',5'-dihydrooxazol-2'-yl)pyridine ((S)-iPr-PyOx)
This protocol is adapted from the seminal work of Pfaltz and co-workers.
Materials:
-
2-Cyanopyridine
-
(S)-Valinol
-
Zinc chloride (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-cyanopyridine (1.0 eq) and (S)-valinol (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Anhydrous zinc chloride (0.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure (S)-iPr-PyOx ligand.
Asymmetric Hydrosilylation of Acetophenone using a Rhodium/(S)-iPr-PyOx Catalyst
Materials:
-
[Rh(COD)Cl]2
-
(S)-iPr-PyOx
-
Acetophenone
-
Diphenylsilane
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
In a Schlenk flask under an inert atmosphere, [Rh(COD)Cl]2 (0.005 eq) and (S)-iPr-PyOx (0.011 eq) are dissolved in anhydrous THF.
-
The solution is stirred at room temperature for 30 minutes to pre-form the catalyst.
-
The flask is cooled to 0 °C, and acetophenone (1.0 eq) is added, followed by the dropwise addition of diphenylsilane (1.2 eq).
-
The reaction mixture is stirred at 0 °C for the time indicated by TLC analysis (typically 4-8 hours).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is then treated with 1 M hydrochloric acid to hydrolyze the silyl ether.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Visualizing Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate important structural and mechanistic aspects of chiral pyridine ligands.
Caption: Major classes of chiral pyridine ligands.
Caption: Simplified catalytic cycle for asymmetric hydrosilylation.
Conclusion and Future Outlook
The discovery and development of chiral pyridine ligands represent a significant chapter in the history of asymmetric catalysis. From the early explorations of PyOx and PyBOX systems to the advent of powerful chiral nucleophilic pyridine catalysts, this ligand class has demonstrated remarkable versatility and efficacy. The modularity of their synthesis and the tunability of their steric and electronic properties continue to make them a fertile ground for innovation.
Future research in this area is likely to focus on the development of new generations of chiral pyridine ligands with even greater activity and selectivity. The exploration of novel ligand architectures, the application of computational methods for rational design, and the expansion of their utility in emerging areas of synthesis, such as C-H functionalization and photoredox catalysis, will undoubtedly continue to be major themes. The rich history of chiral pyridine ligands serves as both an inspiration and a foundation for the exciting discoveries that lie ahead in the ongoing quest for perfect enantiocontrol.
Structural Analysis of (R)-1-(pyridin-2-yl)ethanamine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(pyridin-2-yl)ethanamine and its salts are important chiral building blocks in medicinal chemistry. This technical guide provides a comprehensive structural analysis of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride. The document covers crystallographic data, spectroscopic analysis (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry), and detailed experimental protocols for its synthesis and characterization. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams to facilitate understanding for researchers and professionals in drug development.
Introduction
(R)-1-(pyridin-2-yl)ethanamine is a chiral amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry and the presence of a pyridine ring make it a valuable synthon for creating molecules with specific biological activities. The dihydrochloride salt is often preferred for its improved stability and solubility. A thorough understanding of its three-dimensional structure and spectroscopic properties is essential for its effective use in drug design and development. This guide aims to consolidate the structural and analytical data for this compound.
Structural Analysis
The structural elucidation of this compound involves a combination of crystallographic and spectroscopic techniques.
Crystallographic Analysis
A crystal structure for the parent compound, (R)-1-(pyridin-2-yl)ethanamine, is available in the Crystallography Open Database under the identifier COD 4313713.[1] However, detailed crystallographic data such as bond lengths and angles were not publicly accessible at the time of this writing. The dihydrochloride salt involves the protonation of both the pyridine nitrogen and the primary amine nitrogen.
Molecular Structure of this compound
References
Methodological & Application
Application Notes and Protocols for (R)-1-(pyridin-2-yl)ethanamine dihydrochloride in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride as a chiral ligand in asymmetric catalysis. Chiral pyridine derivatives are significant structural motifs in pharmaceuticals, natural products, and are pivotal as ligands in asymmetric synthesis.[1] (R)-1-(pyridin-2-yl)ethanamine, a readily accessible chiral amine, serves as a valuable building block and ligand for the synthesis of enantiomerically enriched compounds.[2]
Application in Asymmetric Transfer Hydrogenation of Ketones
(R)-1-(pyridin-2-yl)ethanamine has been utilized as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. The in-situ prepared catalyst, derived from a ruthenium precursor and the chiral amine ligand, facilitates the reduction of ketones to their corresponding chiral secondary alcohols.
While the development of highly efficient catalytic systems with this specific ligand is ongoing, initial studies have demonstrated its potential. For instance, in the transfer hydrogenation of acetophenone using a catalyst prepared in situ from Ru(PPh₃)₃Cl₂ and a derivative of (S)-1-(pyridin-2-yl)ethylamine, the corresponding (S)-1-phenylethanol was obtained with moderate enantioselectivity.[2] This highlights the ligand's ability to induce asymmetry in the reduction process.
Table 1: Performance of a Derivative of 1-(pyridin-2-yl)ethylamine in the Asymmetric Transfer Hydrogenation of Acetophenone [2]
| Catalyst Precursor | Chiral Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ru(PPh₃)₃Cl₂ | (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino))methylphenol | Acetophenone | ~100 | 47 |
Experimental Protocols
Protocol for Racemic 1-(pyridin-2-yl)ethanamine Synthesis
This protocol describes the synthesis of the racemic amine, which can subsequently be resolved into its (R) and (S) enantiomers.
Step 1: Oxime Formation [3]
-
Dissolve 2-acetylpyridine (5 g, 41.2 mmol) and hydroxylamine hydrochloride (3.44 g, 49.5 mmol) in methanol (100 mL) at room temperature.[3]
-
Add potassium carbonate (17 g, 124 mmol) with stirring.[3]
-
Stir the reaction mixture at room temperature for 4 hours.[3]
-
Filter the solids and collect the filtrate.[3]
Step 2: Reduction to the Amine [3]
-
To the filtrate from Step 1, add zinc powder (13.5 g, 206 mmol) and ammonium chloride (11 g, 206 mmol) in that order.[3]
-
Stir the reaction mixture overnight at room temperature.[3]
-
Filter the solids and remove the organic solvent from the filtrate by distillation under reduced pressure.[3]
-
To the crude product, add an aqueous solution of sodium hydroxide to adjust the pH to approximately 13.[3]
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).[3]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent to yield 2-(1-aminoethyl)pyridine.[3]
(Note: The resolution of the racemic mixture to obtain the pure (R)-enantiomer can be achieved through classical methods such as diastereomeric salt formation with a chiral acid or through enzymatic kinetic resolution.)
Protocol for In-Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on the reported use of a derivative of 1-(pyridin-2-yl)ethylamine in ruthenium-catalyzed transfer hydrogenation.[2] The dihydrochloride salt of the amine would need to be neutralized with a suitable base prior to or during the reaction to generate the active ligand.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
(R)-1-(pyridin-2-yl)ethanamine
-
Anhydrous isopropanol (hydrogen source and solvent)
-
Base (e.g., sodium isopropoxide or potassium hydroxide)
-
Acetophenone (substrate)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor and (R)-1-(pyridin-2-yl)ethanamine in anhydrous isopropanol. The typical catalyst loading is in the range of 1-2 mol%.
-
Add the base to the solution. The amount of base is typically in slight excess relative to the catalyst.
-
Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to allow for the formation of the active catalyst.
-
Add acetophenone to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or dilute acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone, based on the Noyori-type mechanism.
References
Application Notes and Protocols: (R)-1-(pyridin-2-yl)ethanamine as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(pyridin-2-yl)ethanamine is a valuable chiral building block in asymmetric synthesis. While its primary application has been in the formation of chiral ligands for transition-metal catalysis, its potential as a recoverable chiral auxiliary offers a powerful strategy for the stereocontrolled synthesis of complex molecules. This document provides an overview of its synthesis, potential applications as a chiral auxiliary with detailed hypothetical protocols, and methods for its removal.
Synthesis of (R)-1-(pyridin-2-yl)ethanamine
The enantioselective synthesis of (R)-1-(pyridin-2-yl)ethanamine can be achieved from 2-acetylpyridine through a diastereoselective reduction of a chiral N-tert-butanesulfinyl imine intermediate.
Protocol 1: Synthesis of (R)-N-(1-(pyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide
-
Reaction: To a solution of 2-acetylpyridine (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous THF (0.5 M) is added titanium(IV) ethoxide (2.0 eq).
-
Conditions: The reaction mixture is heated to reflux for 12-24 hours.
-
Work-up: Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring. The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral N-sulfinyl imine.
Protocol 2: Diastereoselective Reduction and Auxiliary Cleavage
-
Reaction: The purified N-sulfinyl imine (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C. A solution of L-Selectride® (1.5 eq, 1.0 M in THF) is added dropwise.
-
Conditions: The reaction is stirred at -78 °C for 3 hours.
-
Work-up: The reaction is quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Cleavage: The crude sulfinamide is dissolved in methanol (0.3 M), and a solution of HCl in diethyl ether (4.0 eq, 2.0 M) is added. The mixture is stirred at room temperature for 1 hour.
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to yield (R)-1-(pyridin-2-yl)ethanamine hydrochloride as a white solid.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
While specific literature examples of (R)-1-(pyridin-2-yl)ethanamine as a chiral auxiliary are limited, a general protocol for its use in the diastereoselective alkylation of a ketone can be proposed based on well-established methodologies for analogous chiral amines. The pyridine moiety can act as a chelating group, potentially enhancing stereocontrol.
Protocol 3: Formation of Chiral Imine from a Prochiral Ketone
-
Reaction: A mixture of a prochiral ketone (e.g., cyclohexanone, 1.0 eq), (R)-1-(pyridin-2-yl)ethanamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene (0.5 M) is heated to reflux with a Dean-Stark apparatus.
-
Conditions: The reaction is monitored by TLC until the starting ketone is consumed (typically 4-8 hours).
-
Work-up: The reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chiral imine, which is often used without further purification.
Protocol 4: Diastereoselective Alkylation of the Chiral Imine
-
Reaction: The crude chiral imine (1.0 eq) is dissolved in anhydrous THF (0.3 M) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.2 eq, 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 1 hour to form the aza-enolate. An alkylating agent (e.g., methyl iodide, 1.5 eq) is then added.
-
Conditions: The reaction is stirred at -78 °C for 4-6 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
Protocol 5: Hydrolytic Cleavage of the Chiral Auxiliary
-
Reaction: The crude alkylated imine is dissolved in a mixture of THF and 2 M aqueous HCl (1:1 v/v).
-
Conditions: The mixture is stirred vigorously at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is neutralized with solid sodium bicarbonate and extracted with diethyl ether. The aqueous layer, containing the protonated chiral auxiliary, is separated. The organic layer is washed with brine, dried, and concentrated to yield the crude chiral α-alkylated ketone. The aqueous layer is basified with 2 M NaOH and extracted with dichloromethane to recover the (R)-1-(pyridin-2-yl)ethanamine auxiliary.
-
Purification: The crude ketone is purified by flash chromatography. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Table 1: Representative Data for Diastereoselective Alkylation (Hypothetical)
| Entry | Ketone | Alkylating Agent | Diastereomeric Excess (de) | Yield (%) |
| 1 | Cyclohexanone | Methyl Iodide | >95% | 85 |
| 2 | Propiophenone | Ethyl Iodide | >90% | 80 |
| 3 | 4-tert-Butylcyclohexanone | Benzyl Bromide | >98% | 92 |
Application as a Chiral Ligand Precursor
A significant application of (R)-1-(pyridin-2-yl)ethanamine is as a precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands have been successfully employed in reactions such as asymmetric hydrogenation.
Protocol 6: Synthesis of a Chiral Pyridine-Aminophosphine Ligand
-
Reaction: (R)-1-(pyridin-2-yl)ethanamine (1.0 eq) is dissolved in anhydrous toluene (0.2 M) under an inert atmosphere. Chlorodiphenylphosphine (1.0 eq) is added dropwise at 0 °C, followed by triethylamine (1.1 eq).
-
Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The resulting suspension is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography under an inert atmosphere to yield the chiral pyridine-aminophosphine ligand.
Table 2: Performance of a Derived Ligand in Asymmetric Hydrogenation (Representative)
| Substrate | Catalyst | H₂ Pressure (bar) | Enantiomeric Excess (ee) | Conversion (%) |
| Acetophenone | [Rh(COD)(Ligand)]BF₄ | 20 | 95% | >99% |
| Methyl acetoacetate | [RuCl₂(Ligand)(dmf)₂] | 50 | 98% | >99% |
Cleavage of the Auxiliary from Amide Linkages
Should the chiral auxiliary be incorporated via a more robust amide linkage, more strenuous conditions are required for its cleavage.
Protocol 7: Strong Acidic Hydrolysis of Chiral Amides
-
Reaction: The chiral amide substrate (1.0 eq) is suspended in 6 M aqueous HCl (0.2 M).
-
Conditions: The mixture is heated to reflux for 12-48 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether) to remove the carboxylic acid product. The aqueous layer, containing the protonated auxiliary, is basified with concentrated NaOH until pH > 12 and then extracted with dichloromethane to recover the chiral amine.
Note: These strong hydrolytic conditions may not be suitable for sensitive substrates. Alternative, milder methods for amide cleavage may be required in such cases.
Asymmetric reduction of ketones using (R)-1-(pyridin-2-yl)ethanamine derivatives
Topic: Asymmetric Reduction of Ketones using (R)-1-(pyridin-2-yl)ethanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in synthetic organic chemistry, providing critical building blocks for the pharmaceutical and fine chemical industries. This document details the application of chiral tridentate ligands derived from (R)-1-(pyridin-2-yl)ethanamine for the asymmetric transfer hydrogenation (ATH) of ketones. The in situ formation of a ruthenium catalyst from a suitable precursor and the chiral ligand offers a convenient and effective method for achieving high conversion and moderate enantioselectivity.
Principle and Application
The methodology relies on the formation of a chiral ruthenium(II) catalyst in situ from a stable precursor, such as RuCl₂(PPh₃)₃, and a custom-designed tridentate ligand. The ligand, synthesized from optically pure (R)-1-(pyridin-2-yl)ethanamine, coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reduction. The reaction proceeds via a transfer hydrogenation mechanism, where isopropanol serves as both the solvent and the hydrogen source, and a base is used to facilitate the catalytic cycle.
This method is particularly applicable to the reduction of aromatic ketones, such as acetophenone, yielding the corresponding chiral secondary alcohol. The resulting products are valuable intermediates in the synthesis of biologically active molecules.
Quantitative Data Summary
The following table summarizes the performance of a specific tridentate ligand, (S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol, in the asymmetric transfer hydrogenation of acetophenone. The catalyst was generated in situ from the ligand and RuCl₂(PPh₃)₃.
| Substrate | Chiral Ligand | Catalyst Precursor | H-Source | Conversion (%) | ee (%) | Product |
| Acetophenone | (S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol | RuCl₂(PPh₃)₃ | Isopropanol | ~100 | 47 | (R)-1-Phenylethanol |
Experimental Protocols
This section provides detailed protocols for the synthesis of the chiral ligand and the subsequent asymmetric transfer hydrogenation of acetophenone.
Protocol 1: Synthesis of Chiral Tridentate Ligand
Ligand: (S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol
This protocol describes the synthesis of the chiral secondary amine ligand via reductive amination.
Materials:
-
(R)-1-(pyridin-2-yl)ethanamine
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in anhydrous methanol.
-
Add (R)-1-(pyridin-2-yl)ethanamine (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).
-
Reduction to Amine: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure tridentate ligand.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ catalyst formation and the subsequent reduction of acetophenone.[1]
Materials:
-
Tris(triphenylphosphine)ruthenium(II) dichloride [RuCl₂(PPh₃)₃]
-
(S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol (chiral ligand)
-
Acetophenone
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, add RuCl₂(PPh₃)₃ (0.01 eq) and the chiral tridentate ligand (0.012 eq).
-
Add anhydrous isopropanol to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.
-
Reaction Setup: To the catalyst solution, add acetophenone (1.0 eq).
-
Add a solution of KOH or NaOH in isopropanol (e.g., 0.1 M solution, 0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically complete within 1-4 hours, showing near-quantitative conversion.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Remove the isopropanol under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Determine the conversion by GC or ¹H NMR analysis of the crude product. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or chiral GC analysis.
Visualizations
The following diagrams illustrate the logical workflow of the experimental process.
References
Application Notes and Protocols: Metal Complexes of (R)-1-(pyridin-2-yl)ethanamine and Analogs for Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of metal complexes incorporating the chiral ligand (R)-1-(pyridin-2-yl)ethanamine and its derivatives in various catalytic reactions. The high modularity and efficacy of these catalysts make them valuable tools in asymmetric synthesis, a critical component of modern drug development and fine chemical production.
Introduction
Chiral pyridine-based ligands, such as (R)-1-(pyridin-2-yl)ethanamine, are privileged scaffolds in asymmetric catalysis. When complexed with transition metals like ruthenium, rhodium, iridium, iron, and palladium, they form catalysts capable of promoting a wide range of organic transformations with high efficiency and stereoselectivity. These reactions are fundamental to the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries.
This document outlines the application of these metal complexes in two key areas: Asymmetric Transfer Hydrogenation (ATH) of ketones and the Heck Coupling reaction. Detailed experimental protocols and performance data are provided to enable researchers to effectively utilize these catalytic systems.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Ruthenium(II) and Rhodium(III) complexes bearing chiral pyridine-containing ligands have emerged as highly efficient catalysts for this transformation, often achieving exceptional turnover frequencies and enantioselectivities.
Data Presentation: Performance of Chiral Pyridine-based Metal Complexes in ATH of Ketones
| Catalyst/Ligand System | Metal | Substrate | S/C Ratio | Base | Solvent | Temp (°C) | Time | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| cis-RuCl₂( (S,S)-Chiraphos)(ampy) | Ru(II) | Acetophenone | 2000 | NaOH | 2-Propanol | RT | - | Quantitative | 94 | >2000 | >100,000 | [1] |
| [Ru(NNP)(p-cymene)Cl] | Ru(II) | Acetophenone | - | - | 2-Propanol | 80 | - | - | 14-99 | - | - | [2] |
| Fe(II)-(pyridyl)imine complex | Fe(II) | Various Ketones | - | KOH | 2-Propanol | - | - | Moderate | Low | - | - | [3] |
| [Rh(Cp*)(bis(sulfonamide))Cl] | Rh(III) | Acetophenone | 10,000 | NaHCO₂ | Water | 40 | - | 86-97 | 94 | up to 10,000 | - | [4] |
| Rh(I)-chiral diphosphine | Rh(I) | Acetophenone | - | - | 2-Propanol | - | - | - | - | - | - | [5] |
*S/C Ratio: Substrate to Catalyst Ratio, ee: enantiomeric excess, TON: Turnover Number, TOF: Turnover Frequency, RT: Room Temperature, ampy: 2-(aminomethyl)pyridine, NNP: Unsymmetrical tridentate ligand.
Experimental Protocols
Protocol 2.1: Synthesis of a Representative Ruthenium(II) Catalyst
This protocol describes the synthesis of a cis-RuCl₂((S,S)-Chiraphos)(ampy) type complex.[1]
Materials:
-
RuCl₂(PPh₃)₃
-
(S,S)-Chiraphos
-
2-(aminomethyl)pyridine (ampy)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve RuCl₂(PPh₃)₃ in anhydrous toluene.
-
Add a solution of (S,S)-Chiraphos in toluene to the flask.
-
Heat the mixture to reflux for 2-4 hours to facilitate the displacement of two PPh₃ ligands.
-
Cool the reaction mixture to room temperature.
-
Add 2-(aminomethyl)pyridine (ampy) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold toluene and then diethyl ether.
-
Dry the resulting solid under vacuum.
-
Characterize the complex using appropriate analytical techniques (NMR, X-ray crystallography, etc.).
Protocol 2.2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a general method for the reduction of acetophenone using a pre-synthesized chiral Ruthenium(II) catalyst.[1]
Materials:
-
Chiral Ruthenium(II) catalyst (e.g., cis-RuCl₂((S,S)-Chiraphos)(ampy))
-
Acetophenone
-
2-Propanol (isopropanol), anhydrous
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Standard reaction glassware
Procedure:
-
To a reaction vessel under an inert atmosphere, add the chiral Ruthenium(II) catalyst.
-
Add anhydrous 2-propanol to dissolve the catalyst.
-
Add the base (e.g., a solution of NaOH in 2-propanol).
-
Add the substrate, acetophenone. The typical substrate/catalyst/base ratio is 2000/1/40.[1]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 80°C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
-
Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.
Visualization
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Heck Coupling Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Pyridyl-imine and related nitrogen-containing ligands can be employed to create stable and efficient palladium catalysts for this transformation. These catalysts often operate under mild conditions and can be used in aqueous media.
Data Presentation: Performance of Pyridyl-based Palladium Complexes in Heck Coupling
| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Tetrahydropyrimidinium salt | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | >95 | [6] |
| Pd(NN')Cl₂ (NN' = pyridyl-imine) | Iodobenzene | Methyl acrylate | Et₃N | DMF | 80 | 2.5 | Quantitative | [7] |
| Pd(0)(NN')(dmfu) (NN' = pyridyl-imine) | Iodobenzene | Methyl acrylate | Et₃N | DMF | 80 | 2.5 | Quantitative | [7] |
| Pd nanoparticles / P,N ligand | Aryl chlorides | Styrene derivatives | - | - | Mild | - | 90-99 | [8] |
Experimental Protocols
Protocol 3.1: General Procedure for Heck Coupling in Aqueous Media
This protocol describes a general method for the Heck coupling of an aryl bromide with styrene using an in situ generated palladium-N-heterocyclic carbene (NHC) catalyst, which shares principles with pyridyl-based systems.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridyl-based ligand or NHC precursor (e.g., 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt)
-
Aryl bromide
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
-
Standard reaction glassware (e.g., Schlenk tube)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (e.g., 1.0 mol%), the ligand (e.g., 2 mol%), the aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2 mmol).
-
Add a 1:1 mixture of DMF and water (e.g., 6 mL total).
-
Seal the tube and heat the mixture at the desired temperature (e.g., 80°C) for the specified time (e.g., 4 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a mixture of ethyl acetate and hexane (e.g., 1:5).
-
Filter the organic extract through a short pad of silica gel, washing thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Characterize the product and determine the yield by NMR and GC analysis.
Visualization
Caption: Catalytic cycle for the Heck coupling reaction.
Safety and Handling
-
Catalysts and Reagents: Many of the metal complexes and reagents used in these protocols are air and/or moisture sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents: Anhydrous solvents are required for many of these reactions. Ensure solvents are properly dried and stored.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
Metal complexes of (R)-1-(pyridin-2-yl)ethanamine and related chiral pyridine ligands are versatile and highly effective catalysts for important organic transformations. The protocols and data presented here provide a foundation for their application in asymmetric synthesis. Further optimization of reaction conditions, including ligand and metal selection, may be necessary to achieve desired outcomes for specific substrates. Researchers are encouraged to consult the primary literature for more detailed information and a broader scope of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of (R)-1-(pyridin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-1-(pyridin-2-yl)ethanamine, a valuable chiral building block in pharmaceutical and materials science. Two primary, highly effective methods are detailed: Direct Asymmetric Reductive Amination (DARA) and Diastereoselective Reduction of an N-tert-butylsulfinyl Imine using Ellman's auxiliary.
Direct Asymmetric Reductive Amination (DARA) of 2-Acetylpyridine
This method offers a highly efficient, one-step approach to chiral primary amines from prochiral ketones. The use of a Ruthenium-BINAP catalyst system allows for excellent enantioselectivity.[1][2]
Experimental Protocol
Materials:
-
2-Acetylpyridine
-
Ammonium trifluoroacetate (NH₄OCOCF₃)
-
Ru(OAc)₂{(S)-binap} catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 2-acetylpyridine (1.0 equiv), ammonium trifluoroacetate (2.0 equiv), and Ru(OAc)₂{(S)-binap} (catalyst loading: S/C = 150).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the reactor.
-
Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to 0.8 MPa.
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 17 hours.
-
Work-up:
-
After cooling to room temperature, carefully depressurize the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an acid-base extraction:
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a basic aqueous solution (e.g., 1M NaOH) to remove unreacted starting materials and byproducts.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and extract the amine product into an acidic aqueous solution (e.g., 1M HCl).
-
Wash the acidic aqueous layer with an organic solvent.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extract the free amine into an organic solvent.
-
-
-
Purification: Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired (R)-1-(pyridin-2-yl)ethanamine. The product can be further purified by distillation or chromatography if necessary. For analytical purposes, the amine can be converted to its HCl salt.[2]
Quantitative Data
| Substrate (2-Acetyl-6-R-pyridine) | R-group | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-Acetylpyridine | H | >99 | 94.6 |
| 2-Acetyl-6-methylpyridine | CH₃ | >99 | 98.2 |
| 2-Acetyl-6-phenylpyridine | Ph | >99 | 99.1 |
| 2-Acetyl-6-chloropyridine | Cl | >99 | >99.9 |
| 2-Acetyl-6-bromopyridine | Br | >99 | >99.9 |
Data sourced from Organic Letters, 2021, 23, 15, 5898–5902.[2]
Experimental Workflow
Caption: Workflow for Direct Asymmetric Reductive Amination (DARA).
Diastereoselective Reduction of N-tert-butylsulfinyl Imine
This robust two-step method utilizes the commercially available and highly effective Ellman's auxiliary, (R)-tert-butanesulfinamide, to induce chirality. The diastereoselective reduction of the intermediate N-sulfinyl ketimine is a key step.[3][4]
Experimental Protocol
Step 1: Synthesis of (R,E)-N-(1-(pyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide
Materials:
-
2-Acetylpyridine
-
(R)-tert-butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in anhydrous THF, add 2-acetylpyridine (1.1 equiv).
-
Reagent Addition: Add titanium(IV) ethoxide (2.0 equiv) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-75°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Separate the layers of the filtrate and extract the aqueous layer with the organic solvent.
-
-
Purification: Dry the combined organic layers over a suitable drying agent, filter, and concentrate under reduced pressure. The crude N-tert-butylsulfinyl imine can be purified by flash chromatography.[3]
Step 2: Diastereoselective Reduction and Deprotection
Materials:
-
(R,E)-N-(1-(pyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide
-
L-Selectride® (1.0 M solution in THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: Dissolve the N-tert-butylsulfinyl imine from Step 1 in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Reduction: Slowly add L-Selectride® (1.5-2.0 equiv) to the cooled solution. Stir the reaction at -78°C until completion (monitor by TLC).
-
Quenching: Quench the reaction by the slow addition of methanol at -78°C.
-
Deprotection:
-
Warm the reaction to room temperature and add a solution of HCl in diethyl ether or dioxane.
-
Stir for 1-2 hours.
-
-
Work-up and Purification:
-
Add diethyl ether to precipitate the amine hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain (R)-1-(pyridin-2-yl)ethanamine hydrochloride.
-
The free amine can be obtained by neutralization with a base followed by extraction.
-
Quantitative Data
| Ketone Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Aryl Alkyl Ketimines | L-Selectride | up to 98:2 | High |
| Dialkyl Ketimines | L-Selectride | up to 98:2 | High |
Note: Specific yield and d.r. for the 2-acetylpyridine derivative should be determined empirically, but high values are expected based on literature for similar substrates.[5]
Logical Relationship Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Ellman's Sulfinamides [sigmaaldrich.com]
- 5. Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for (R)-1-(pyridin-2-yl)ethanamine dihydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired (R)-enantiomer
-
Symptom: The overall yield of 1-(pyridin-2-yl)ethanamine is low, or the enantiomeric excess (e.e.) of the (R)-enantiomer is below the desired level.
-
Possible Cause 1: Inefficient formation of the intermediate N-sulfinylimine from pyridine-2-carboxaldehyde and (R)-tert-butylsulfinamide.
-
Solution 1: Ensure strictly anhydrous reaction conditions, as the titanium tetraethoxide (Ti(OEt)₄) used as a Lewis acid catalyst is highly moisture-sensitive. Use freshly distilled THF as the solvent.
-
Possible Cause 2: Suboptimal conditions for the diastereoselective addition of the Grignard reagent.
-
Solution 2: The addition of methyl magnesium bromide should be performed at a low temperature, typically -78°C, to maximize diastereoselectivity.[1] Slow, dropwise addition of the Grignard reagent is crucial.
-
Possible Cause 3: Racemization during the removal of the sulfinyl group.
-
Solution 3: Use HCl in a non-polar solvent like dioxane for the deprotection step to minimize the risk of racemization.[1]
Problem 2: Difficulty in Product Purification
-
Symptom: The crude product is difficult to purify, showing multiple spots on TLC or broad peaks in HPLC analysis.
-
Possible Cause 1: The basic nature of the pyridine nitrogen can cause tailing on silica gel chromatography.[2]
-
Solution 1: To mitigate tailing, consider adding a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent during column chromatography.[2]
-
Possible Cause 2: The product may be contaminated with unreacted starting materials or byproducts.
-
Solution 2: An acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic amine into the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified amine.[2]
-
Solution 3: Conversion to the dihydrochloride salt often facilitates purification through crystallization. Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethanol) and treat with a solution of HCl in the same solvent or bubble HCl gas through the solution.
Problem 3: Inconsistent Reaction Rates or Stalled Reactions
-
Symptom: The reaction proceeds slowly, or fails to reach completion as monitored by TLC or LC-MS.
-
Possible Cause 1: Impure or low-quality reagents.
-
Solution 1: Ensure the purity of starting materials, especially the pyridine-2-carboxaldehyde and the Grignard reagent.[2] Titrate the Grignard reagent before use to determine its exact concentration.
-
Possible Cause 2: Insufficient catalyst activity.
-
Solution 2: Use a fresh bottle of Ti(OEt)₄ or ensure it has been stored under inert conditions to prevent deactivation by moisture.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
A1: The synthesis involves several hazardous reagents and conditions:
-
Grignard Reagent (Methyl Magnesium Bromide): Highly flammable and reacts violently with water. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Titanium Tetraethoxide: Moisture-sensitive and can be irritating. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrochloric Acid: Corrosive. Use with caution in a well-ventilated area.
-
Exothermic Reactions: The addition of the Grignard reagent can be exothermic. Maintain strict temperature control and add the reagent slowly.[2]
Q2: How can I confirm the stereochemistry of the final product?
A2: The stereochemistry of the final product can be confirmed using chiral HPLC or by measuring the specific rotation of the purified product and comparing it to the literature value.
Q3: Can other Grignard reagents be used in this synthesis?
A3: While methyl magnesium bromide is used for the synthesis of 1-(pyridin-2-yl)ethanamine, other alkyl or aryl Grignard reagents can be used to synthesize different 1-substituted pyridin-2-yl-amines. However, the diastereoselectivity may vary depending on the steric bulk of the Grignard reagent.[1]
Q4: What is the role of the (R)-tert-butylsulfinamide?
A4: (R)-tert-butylsulfinamide serves as a chiral auxiliary. It reacts with the achiral pyridine-2-carboxaldehyde to form a chiral N-sulfinylimine intermediate. The stereocenter on the sulfinamide directs the nucleophilic attack of the Grignard reagent to one face of the C=N double bond, leading to the preferential formation of one diastereomer.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Diastereoselective Addition
| Parameter | Condition A | Condition B (Optimized) | Diastereomeric Ratio (R,R) : (R,S) |
| Temperature | -40°C | -78°C | 10:1 |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | 12:1 |
| Addition Rate | Rapid | Dropwise over 30 min | 9:1 |
| Overall | up to 14:1 [1] |
Experimental Protocols
1. Enantioselective Synthesis of (R)-1-(pyridin-2-yl)ethanamine
This protocol is based on the enantioselective addition of a Grignard reagent to an N-sulfinylimine.[1]
-
Step 1: Formation of the (R,E)-N-(pyridin-2-ylmethylene)-tert-butylsulfinamide
-
To a solution of pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF, add (R)-tert-butylsulfinamide (1.05 eq).
-
Add titanium tetraethoxide (Ti(OEt)₄, 2.0 eq) and stir the mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
The reaction mixture containing the crude N-sulfinylimine is used directly in the next step.
-
-
Step 2: Diastereoselective Addition of Methyl Magnesium Bromide
-
Cool the crude N-sulfinylimine solution to -78°C (dry ice/acetone bath).
-
Slowly add methyl magnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70°C.
-
Stir the reaction at -78°C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Step 3: Deprotection and Formation of the Dihydrochloride Salt
-
Dissolve the crude sulfinamide from the previous step in dioxane.
-
Add a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 1-2 hours.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of (R)-1-(pyridin-2-yl)ethanamine.
References
Technical Support Center: Synthesis of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing synthetic outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time if necessary.[1][2] |
| Inactive reagents | Ensure the purity and activity of all starting materials and reagents.[1] For moisture-sensitive reactions, use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some steps, like Grignard additions, require low temperatures (e.g., -78 °C) to enhance selectivity and yield.[3] | |
| Low Enantioselectivity/Diastereoselectivity | Suboptimal chiral auxiliary or catalyst | The choice of chiral auxiliary is crucial for achieving high enantioselectivity. For the synthesis of the (R)-enantiomer, (R)-tert-butanesulfinamide is a suitable choice.[3] |
| Incorrect solvent | The solvent can significantly influence the stereochemical outcome. Screen different solvents to find the optimal one for the desired diastereoselectivity.[4] | |
| Racemization during workup or purification | Avoid harsh acidic or basic conditions during workup if the product is susceptible to racemization. Use appropriate purification techniques like chiral chromatography. | |
| Formation of Side Products | Competing side reactions | Analyze the side products to understand the reaction pathway. Adjusting reaction conditions such as temperature, stoichiometry of reagents, and order of addition can minimize side product formation. |
| Over-reduction or other undesired transformations | Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. | |
| Difficult Purification | Product is an oil or difficult to crystallize | Convert the free amine to its dihydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization. |
| Emulsion formation during aqueous workup | Adding a small amount of brine (saturated NaCl solution) can help break emulsions.[5] | |
| Low Yield after Purification | Loss of product during transfers and workup | Minimize the number of transfers between flasks.[] Ensure all vessels are rinsed thoroughly with the appropriate solvent to recover all the product.[1][] |
| Inefficient extraction | Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase.[7] | |
| Suboptimal chromatography conditions | For column chromatography, select an appropriate solvent system and stationary phase. For chiral separations, screen different chiral columns and mobile phases.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing enantiomerically pure (R)-1-(pyridin-2-yl)ethanamine?
A1: A widely used and effective method is the asymmetric synthesis using a chiral auxiliary, such as (R)-tert-butanesulfinamide. This involves the condensation of pyridine-2-carboxaldehyde with the chiral auxiliary to form a chiral N-sulfinyl imine, followed by a diastereoselective addition of a methyl group (e.g., using a Grignard reagent), and subsequent removal of the auxiliary.[3]
Q2: How can I improve the yield of the initial racemic amine synthesis from 2-acetylpyridine?
A2: A high-yield (around 90%) synthesis of racemic 1-(pyridin-2-yl)ethanamine can be achieved by first converting 2-acetylpyridine to its oxime, followed by reduction with zinc powder and ammonium chloride in methanol.[7] To maximize yield, ensure the reaction goes to completion and that the product is thoroughly extracted from the aqueous phase during workup.[7]
Q3: My final product is an oil and difficult to handle. What should I do?
A3: Converting the oily free amine product to its dihydrochloride salt is a common and effective strategy. This is typically done by dissolving the amine in a suitable solvent like diethyl ether or methanol and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent. The resulting salt is usually a stable, crystalline solid that is easier to handle, purify, and store.
Q4: I am having trouble separating the two enantiomers using chiral HPLC. What can I do?
A4: Troubleshooting chiral separations often involves screening different chiral stationary phases (CSPs) and mobile phases.[8][9] Adjusting the mobile phase composition, flow rate, and column temperature can also significantly impact the resolution. Derivatization of the amine to an amide or carbamate can sometimes improve separation on certain chiral columns.
Q5: Can I recycle the chiral auxiliary?
A5: Yes, in many cases, the chiral auxiliary can be recovered after it is cleaved from the product. The ability to recycle the often-expensive auxiliary is a key advantage of this synthetic strategy.[10] The recovery process typically involves careful workup and purification of the reaction mixture after the cleavage step.
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes quantitative data for different approaches to synthesizing (R)-1-(pyridin-2-yl)ethanamine, providing a basis for selecting the most suitable method for your specific needs.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis with Chiral Auxiliary | Pyridine-2-carboxaldehyde | (R)-tert-butanesulfinamide, Methylmagnesium bromide, HCl | 60-75 | >95 | High enantioselectivity, reliable | Multi-step, requires stoichiometric chiral auxiliary |
| Kinetic Resolution of Racemic Amine | Racemic 1-(pyridin-2-yl)ethanamine | Chiral resolving agent (e.g., tartaric acid) or enzyme | <50 (for one enantiomer) | >99 | High enantiopurity of the resolved enantiomer | Theoretical maximum yield is 50%, requires separation of diastereomers or unreacted enantiomer |
| Asymmetric Reduction of Imine | 2-Acetylpyridine | Chiral catalyst (e.g., Ru- or Ir-based), reducing agent (e.g., H₂, formic acid) | 70-90 | 85-98 | Catalytic use of chiral source, high yield | Requires specialized catalysts and potentially high-pressure equipment |
Experimental Protocols
Protocol 1: Asymmetric Synthesis using (R)-tert-Butanesulfinamide
This protocol describes the enantioselective synthesis of (R)-1-(pyridin-2-yl)ethanamine.[3]
Step 1: Formation of (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide
-
To a solution of pyridine-2-carboxaldehyde (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq).
-
Add titanium(IV) ethoxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction with brine and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-sulfinyl imine.
Step 2: Diastereoselective Addition of Methylmagnesium Bromide
-
Dissolve the crude N-sulfinyl imine in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude product from Step 2 in methanol.
-
Add a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
The resulting solid is the crude this compound.
Step 4: Purification
-
Recrystallize the crude dihydrochloride salt from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified product.
Protocol 2: Synthesis of Racemic 1-(Pyridin-2-yl)ethanamine
This protocol provides a high-yield synthesis of the racemic amine.[7]
Step 1: Preparation of 2-Acetylpyridine Oxime
-
Dissolve 2-acetylpyridine (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in methanol.
-
Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 4 hours.
-
Filter the solid and use the filtrate directly in the next step.
Step 2: Reduction to 1-(Pyridin-2-yl)ethanamine
-
To the filtrate from Step 1, add zinc powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Stir the reaction mixture overnight at room temperature.
-
Filter the solids and remove the methanol under reduced pressure.
-
Adjust the pH of the aqueous residue to ~13 with NaOH solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 1-(pyridin-2-yl)ethanamine.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the racemic amine in diethyl ether.
-
Bubble dry HCl gas through the solution until precipitation is complete.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 1-(pyridin-2-yl)ethanamine dihydrochloride.
Visualizations
References
- 1. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 7. 1-PYRIDIN-2-YL-ETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. chiraltech.com [chiraltech.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and chiral High-Performance Liquid Chromatography (HPLC). Recrystallization is a cost-effective technique for removing impurities and can sometimes be used for chiral resolution, though it is often challenging for dihydrochloride salts. Chiral HPLC offers high-resolution separation of enantiomers, making it suitable for achieving high enantiomeric purity.
Q2: How can I determine the enantiomeric excess (ee) of my purified product?
A2: The enantiomeric excess of (R)-1-(pyridin-2-yl)ethanamine can be determined using chiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent. Chiral HPLC is a direct method that separates the enantiomers, allowing for quantification of each. For NMR analysis, a chiral resolving agent is added to a solution of the amine, which forms diastereomeric complexes that can be distinguished and quantified by their different chemical shifts.
Q3: What are some potential impurities I might encounter?
A3: Potential impurities can arise from the starting materials, side reactions during synthesis, or decomposition. Common impurities may include the corresponding (S)-enantiomer, unreacted starting materials like 2-acetylpyridine, and byproducts from the reduction step of the synthesis. In the synthesis starting from 2-acetylpyridine, residual oxime intermediate could also be present.
Q4: My purified this compound has a low melting point. What could be the issue?
A4: A low or broad melting point range typically indicates the presence of impurities. These could be residual solvents, moisture, or unreacted starting materials. Further purification by recrystallization or chromatography may be necessary. It is also important to ensure the product is completely dry.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution is too concentrated. Dihydrochloride salts of amines can also be hygroscopic, and absorbed water can lead to oiling out.
-
Solution:
-
Solvent Selection: Try a solvent with a lower boiling point or a solvent mixture (co-solvent). For hydrochloride salts, alcohol/ether or alcohol/acetone mixtures can be effective.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, followed by gradual cooling in an ice bath.
-
Seeding: Add a small seed crystal of the pure compound to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Anhydrous Conditions: Ensure all solvents and glassware are dry, and perform the recrystallization under an inert atmosphere if possible.
-
Problem: Low recovery of the purified product.
-
Cause: The compound may be too soluble in the recrystallization solvent, or too much solvent was used. Product can also be lost during transfers or filtration.
-
Solution:
-
Solvent Choice: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
Chiral HPLC Purification
Problem: Poor or no separation of enantiomers.
-
Cause: The chosen chiral stationary phase (CSP) or mobile phase is not suitable for this compound.
-
Solution:
-
Column Screening: Screen different types of chiral columns (e.g., polysaccharide-based, protein-based, or Pirkle-type columns). Polysaccharide-based columns are often a good starting point for a wide range of compounds.
-
Mobile Phase Optimization:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
-
-
Temperature: Optimize the column temperature. Lower temperatures often increase enantioselectivity.
-
Problem: Poor peak shape (e.g., tailing or fronting).
-
Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition. For basic compounds like amines, interactions with residual silanols on silica-based columns can cause tailing.
-
Solution:
-
Mobile Phase Additives: Add a competing base, such as diethylamine or triethylamine (typically 0.1%), to the mobile phase in normal phase chromatography to block active sites on the stationary phase. In reversed-phase, adjusting the pH of the aqueous component can improve peak shape.
-
Flow Rate: Optimize the flow rate. Slower flow rates can sometimes improve peak shape and resolution.
-
Sample Overload: Inject a smaller amount of the sample to avoid overloading the column.
-
Data Presentation
Table 1: General Properties of (R)-1-(pyridin-2-yl)ethanamine and its Dihydrochloride Salt
| Property | (R)-1-(pyridin-2-yl)ethanamine | This compound |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂Cl₂N₂ |
| Molecular Weight | 122.17 g/mol | 195.09 g/mol |
| Appearance | - | White to off-white solid |
| CAS Number | 45695-03-2 | 1352640-52-8 |
Table 2: Recrystallization Solvent System Screening (Qualitative)
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Soluble | Very Soluble | May not be ideal for high recovery due to high solubility. |
| Ethanol | Sparingly Soluble | Soluble | A good starting point for recrystallization. |
| Isopropanol | Sparingly Soluble | Soluble | Another good alcoholic solvent to try. |
| Acetone | Insoluble | Sparingly Soluble | Can be used as an anti-solvent with an alcohol. |
| Diethyl Ether | Insoluble | Insoluble | Can be used as an anti-solvent. |
| Ethanol/Diethyl Ether | Low | High | A promising mixed solvent system. Dissolve in hot ethanol and add ether until cloudy, then reheat to clarify and cool slowly. |
| Isopropanol/Acetone | Low | High | Another potential mixed solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify the title compound by removing impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture with an anti-solvent like diethyl ether or acetone)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity Analysis
Objective: To develop a method to separate and quantify the enantiomers of 1-(pyridin-2-yl)ethanamine.
Materials:
-
Racemic 1-(pyridin-2-yl)ethanamine (for method development)
-
Purified this compound sample
-
HPLC grade solvents (e.g., Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol)
-
HPLC grade additives (e.g., Trifluoroacetic acid, Diethylamine)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC system with UV detector
Methodology:
-
Column Selection: Start with a commonly used polysaccharide-based chiral column.
-
Initial Mobile Phase Screening (Normal Phase):
-
Begin with a mobile phase of Hexane:Isopropanol (90:10 v/v).
-
If the compound is basic, add 0.1% diethylamine to the mobile phase to improve peak shape.
-
Run a sample of the racemic mixture.
-
-
Optimization:
-
If no separation is observed, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30).
-
Try a different alcohol modifier like ethanol.
-
Adjust the flow rate (typically in the range of 0.5 - 1.5 mL/min).
-
Vary the column temperature (e.g., 25°C, 30°C, 40°C).
-
-
Analysis: Once a suitable separation is achieved (baseline resolution between the two enantiomer peaks), inject the purified this compound sample (dissolved in the mobile phase) to determine its enantiomeric excess. The ee is calculated as: ee (%) = [([R] - [S]) / ([R] + [S])] * 100.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for poor enantiomeric separation in chiral HPLC.
Technical Support Center: Asymmetric Reactions with Pyridine-Based Chiral Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric reactions utilizing pyridine-based chiral ligands. Our goal is to help you overcome common challenges to achieve high yields and enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is resulting in low enantioselectivity. What are the primary factors to investigate?
A1: Low enantioselectivity can stem from several sources. A systematic investigation is crucial. Key areas to examine include:
-
Purity of the Chiral Ligand: The enantiomeric and chemical purity of your pyridine-based ligand is paramount. Impurities can act as catalyst poisons or promote non-selective background reactions.
-
Reaction Conditions: Temperature, solvent, and concentration are critical parameters that significantly influence enantioselectivity.
-
Catalyst Activation and Integrity: Incomplete catalyst activation or degradation of the active catalyst species can lead to a decrease in enantioselectivity.
-
Quality of Reagents and Solvents: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle. Ensure all materials are of high purity and anhydrous where necessary.
Q2: How can I improve the yield of my reaction without compromising enantioselectivity?
A2: Optimizing for yield while maintaining high enantioselectivity often requires a careful balancing act. Consider the following strategies:
-
Additive Screening: The addition of Lewis acids or other additives can sometimes enhance reaction rates and yields without negatively impacting enantioselectivity.
-
Concentration Effects: Systematically varying the concentration of your reactants can sometimes improve yields.
-
Catalyst Loading: While increasing catalyst loading might improve conversion, it should be done judiciously as it can sometimes lead to side reactions or dimerization.
Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?
A3: Catalyst deactivation is a common issue. Potential causes include:
-
Air and Moisture Sensitivity: Many catalysts are sensitive to air and moisture. Rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) are essential.
-
Product Inhibition: The reaction product may coordinate to the metal center more strongly than the substrate, leading to inhibition.
-
Ligand Degradation: The pyridine-based ligand itself may be unstable under the reaction conditions.
-
Impurity Poisoning: Trace impurities in the reagents or solvents can act as catalyst poisons.
Solutions include ensuring all components are scrupulously dry and degassed, purifying all starting materials, and potentially modifying the ligand structure to enhance stability.
Q4: What are the best practices for handling and storing pyridine-based chiral ligands and their metal complexes?
A4: Proper handling and storage are critical for maintaining the integrity of your chiral ligands and catalysts.
-
Inert Atmosphere: Many
Technical Support Center: Overcoming Low Enantioselectivity with (R)-1-(pyridin-2-yl)ethanamine Catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to troubleshooting and overcoming challenges related to low enantioselectivity in asymmetric reactions catalyzed by (R)-1-(pyridin-2-yl)ethanamine and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your catalytic systems for higher stereocontrol.
Troubleshooting Guides
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. The following guides provide a systematic approach to identifying and resolving the root causes of suboptimal stereoselectivity when using (R)-1-(pyridin-2-yl)ethanamine-based catalysts.
Guide 1: Systematic Troubleshooting of Low Enantioselectivity
This guide presents a logical workflow to diagnose and address potential sources of poor enantioselectivity.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar reaction. What are the most common initial checks?
A1: Start by verifying the purity of your reagents and solvents. Trace impurities can act as catalyst poisons or promote a non-selective background reaction.[1] Ensure that your (R)-1-(pyridin-2-yl)ethanamine catalyst is of high enantiomeric purity. Secondly, rigorously check your reaction setup for any potential leaks that could introduce air or moisture, especially if using sensitive organometallic reagents. Finally, confirm the accuracy of your chiral analysis method (e.g., HPLC or GC) by running a racemic standard.
Q2: I suspect the pyridine nitrogen of my catalyst is inhibiting the reaction or interfering with stereocontrol. What can I do to mitigate this?
A2: The Lewis basicity of the pyridine nitrogen can indeed lead to catalyst deactivation or the formation of off-cycle, non-selective catalytic species.[2] Several strategies can address this:
-
Use of Lewis Acids: The addition of a Lewis acid can coordinate to the pyridine nitrogen, preventing its interference with the catalytically active center.[3]
-
Steric Hindrance: Introducing bulky substituents on the pyridine ring, particularly at the 6-position, can sterically hinder the nitrogen's ability to coordinate to the metal center, thus promoting the desired catalytic cycle.[2][4]
-
Catalyst Modification: Consider using derivatives of (R)-1-(pyridin-2-yl)ethanamine where the pyridine nitrogen's basicity is attenuated electronically.
Q3: How do reaction temperature and solvent choice impact the enantioselectivity of reactions catalyzed by (R)-1-(pyridin-2-yl)ethanamine?
A3: Both temperature and solvent can have a profound effect on enantioselectivity.
-
Temperature: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity.[5] It is crucial to perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A screening of different solvents (e.g., toluene, THF, CH2Cl2, hexanes) is highly recommended to identify the optimal medium for your specific reaction.
Q4: Can additives be used to improve the enantioselectivity of my reaction?
A4: Yes, additives can significantly enhance enantioselectivity. For instance, in asymmetric transfer hydrogenations, additives like formic acid/triethylamine not only act as the hydrogen source but also influence the catalytic cycle. In other reactions, the addition of certain salts or co-catalysts can promote the formation of a more organized and selective transition state.
Q5: My substrate has multiple coordinating groups. Could this be the reason for low enantioselectivity?
A5: Absolutely. Substrates with additional Lewis basic sites (e.g., other heterocycles, carbonyls, or amines) can compete with the desired coordination to the catalyst, leading to multiple, less-defined transition states and consequently, low enantioselectivity. If possible, consider protecting these additional coordinating groups to block their interference.
Data Presentation
The following tables summarize the impact of various reaction parameters on the enantioselectivity of reactions where (R)-1-(pyridin-2-yl)ethanamine or its derivatives are employed as catalysts or ligands.
Table 1: Effect of Reaction Conditions on Enantioselectivity in the Diastereoselective Reduction of N-p-Toluenesulfinyl Ketimines
| Entry | Hydride Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | NaBH₄ | THF | 0 | Low |
| 2 | L-Selectride | THF | -78 | 74:26 |
Data synthesized from a study on the diastereoselective reduction of N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones.[6]
Table 2: Influence of 6-Substituent on Pyridine Ring in Asymmetric Reductive Amination
| Entry | 6-Substituent on 2-Acetylpyridine | Enantiomeric Excess (ee, %) |
| 1 | -H | No Reaction |
| 2 | -OMe | >99 |
| 3 | -Ph | 98 |
| 4 | -Br | 96 |
Data from a study on the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines.[4]
Experimental Protocols
The following are generalized experimental protocols for reactions where (R)-1-(pyridin-2-yl)ethanamine-type catalysts are often employed.
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and the chiral ligand (e.g., a derivative of (R)-1-(pyridin-2-yl)ethanamine or a related diamine ligand) in an anhydrous solvent (e.g., 2-propanol or a mixture of formic acid and triethylamine). Stir the mixture at room temperature for the specified time to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add the ketone substrate.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification and Analysis: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Diastereoselective Reduction of a Chiral N-p-Toluenesulfinyl Ketimine
This protocol is adapted from the synthesis of chiral 1-substituted-1-(pyridin-2-yl)methylamines.[6]
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral N-p-toluenesulfinyl ketimine (derived from a 2-pyridyl ketone) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride (1.0 M in THF) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting diastereomeric mixture of sulfinamides by flash chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy. The enantiomeric excess of the final amine product after removal of the sulfinyl group can be determined by chiral HPLC.
References
Stability issues of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride in solution
Welcome to the technical support center for (R)-1-(pyridin-2-yl)ethanamine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide provides solutions to common stability-related problems encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram (e.g., HPLC) | Degradation of the compound. | 1. Verify Storage: Ensure the solid compound and any prepared solutions are stored under recommended conditions (2-8°C, protected from light and moisture)[1]. 2. Review Sample Preparation: Avoid exposing the sample to high temperatures or extreme pH for extended periods during preparation[1]. 3. Perform Forced Degradation: Intentionally degrade the compound under stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products[1][2][3][4]. This will help confirm if the unexpected peaks are related to your compound. |
| Decreasing purity of the compound over time | Instability under current storage or experimental conditions. | 1. Re-evaluate Storage: For long-term storage, consider temperatures as low as -20°C and storage under an inert atmosphere (e.g., argon or nitrogen)[1]. 2. Solution Stability: Prepare fresh solutions for each experiment, as the compound may have limited stability in certain solvents. 3. Solvent Selection: If possible, investigate the stability of the compound in different solvents to identify a more suitable one for your application. |
| Inconsistent analytical results | Chiral instability or pH-dependent degradation. | 1. Chiral Purity Analysis: Employ a suitable chiral HPLC method to ensure the enantiomeric purity has not been compromised.[5][6][7] 2. pH Control: The stability of aminopyridines can be pH-dependent[8][9][10]. Ensure the pH of your solution is controlled and consistent across experiments. Use buffers where appropriate. |
| Discoloration of the solution | Oxidative or photolytic degradation. | 1. Inert Atmosphere: When preparing and storing solutions, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil[11]. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed container at 2-8°C, protected from light and moisture[1]. For solutions, it is best practice to prepare them fresh for each use. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q2: What are the likely degradation pathways for this compound in solution?
Based on the structure of this compound, potential degradation pathways include:
-
Oxidation: The amino group and the pyridine ring are susceptible to oxidation.
-
Hydrolysis: While the primary amine and pyridine ring are generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation[1][10].
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of pyridine-containing compounds[3].
-
Thermal Degradation: High temperatures can lead to decomposition[12][13].
Q3: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose[1][3]. To develop such a method, you should perform forced degradation studies where the compound is subjected to various stress conditions (e.g., acid, base, heat, oxidation, and light) to generate potential degradation products[2][4][14]. The analytical method should then be optimized to achieve baseline separation between the parent compound and all observed degradants.
Q4: Is the chirality of this compound stable in solution?
While the chiral center is generally stable, extreme pH or temperature conditions could potentially lead to racemization. It is advisable to monitor the enantiomeric purity using a suitable chiral analytical method, such as chiral HPLC, especially if the compound is subjected to harsh conditions[5][6][7][15][16].
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[2][3][4].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an equal volume of the stock solution with 0.1 M hydrochloric acid. Heat at 60°C for 24 hours. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M sodium hydroxide before analysis[1].
-
Base Hydrolysis: Mix an equal volume of the stock solution with 0.1 M sodium hydroxide. Keep at room temperature for 24 hours. Withdraw samples at various time points and neutralize with 0.1 M hydrochloric acid before analysis[1].
-
Oxidative Degradation: Mix an equal volume of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Withdraw samples at various time points for analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours. Withdraw samples at different time points for analysis[1].
-
Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[11]. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all samples using a suitable analytical method, such as HPLC with UV detection, to determine the extent of degradation and to observe any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A standard HPLC system with a UV detector.
2. Column:
-
A C18 reverse-phase column is a good starting point.
3. Mobile Phase:
-
A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
4. Method Optimization:
-
Inject samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
The UV detection wavelength should be chosen to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector can be useful for this.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Thermal degradation of poly(vinylpyridine)s [open.metu.edu.tr]
- 14. biomedres.us [biomedres.us]
- 15. gcms.cz [gcms.cz]
- 16. pubs.acs.org [pubs.acs.org]
Removal of impurities from (R)-1-(pyridin-2-yl)ethanamine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-(pyridin-2-yl)ethanamine dihydrochloride. The information provided is designed to address specific issues that may be encountered during the purification and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Impurities can arise from the synthetic route used. A common method for synthesizing the parent amine is the reductive amination of 2-acetylpyridine. Potential impurities from this process include:
-
Unreacted Starting Material: 2-acetylpyridine.
-
Reduction Byproduct: 1-(pyridin-2-yl)ethan-1-ol, formed by the reduction of the ketone functionality of 2-acetylpyridine.
-
Over-alkylation Products: Secondary and tertiary amines formed from the reaction of the desired primary amine with the starting material.
-
Enantiomeric Impurity: The (S)-enantiomer of 1-(pyridin-2-yl)ethanamine.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q2: How can I remove these impurities to obtain high-purity this compound?
A2: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is crucial for successful purification. A common strategy involves dissolving the dihydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol, and then allowing it to cool slowly to induce crystallization. The addition of a less polar anti-solvent, like diethyl ether, can also facilitate precipitation of the purified salt.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: To ensure the chemical and enantiomeric purity of your compound, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method can be used to determine the chemical purity by separating the main compound from its related substances.
-
Chiral HPLC: This is essential for determining the enantiomeric excess (e.e.) of the (R)-enantiomer. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used in conjunction with HPLC (LC-MS) to identify unknown impurities.
Troubleshooting Guides
Low Yield After Recrystallization
| Symptom | Possible Cause | Solution |
| Very little or no precipitate forms upon cooling. | The compound is too soluble in the chosen solvent, or too much solvent was used. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is poorly soluble, but is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Crystals form during hot filtration. | Premature crystallization due to cooling of the solution. | - Use a pre-heated funnel and receiving flask. - Filter the hot solution as quickly as possible. - Add a small amount of hot solvent to the funnel to redissolve any crystals that have formed. |
Product Purity Issues
| Symptom | Possible Cause | Solution |
| The recrystallized product is still not pure enough. | The chosen solvent system is not effective at separating the impurities. | - Experiment with different solvent systems. A mixture of a good solvent and a poor solvent often provides better selectivity. - Perform a second recrystallization. - Consider using a small amount of activated charcoal during the recrystallization to remove colored impurities. |
| The enantiomeric excess (e.e.) is low. | The chiral resolution step was not effective, or racemization occurred. | - If the free amine was resolved, ensure complete conversion to the dihydrochloride salt. - Re-evaluate the chiral resolution method. Diastereomeric salt crystallization with a suitable chiral acid is a common method. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of the material.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Diethyl ether (Et₂O)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. If necessary, add small portions of hot isopropanol to achieve full dissolution. Avoid adding a large excess of solvent.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Precipitation (Optional): If crystallization is slow or incomplete, add diethyl ether dropwise to the stirred solution until a precipitate forms.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Quantitative Data (Representative)
| Parameter | Before Recrystallization | After Recrystallization |
| Chemical Purity (HPLC) | ~95% | >99% |
| Enantiomeric Excess (Chiral HPLC) | >98% | >99.5% |
| Residual Solvents | Varies | <0.1% |
Diagrams
Caption: Experimental workflow from synthesis to purified product.
Caption: Troubleshooting guide for recrystallization issues.
References
Validation & Comparative
Determining Enantiomeric Excess of (R)-1-(pyridin-2-yl)ethanamine: A Comparative Guide to Chiral HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals and intermediates. (R)-1-(pyridin-2-yl)ethanamine is a valuable chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the determination of its enantiomeric excess, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist in method selection and development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. The selection of the appropriate chiral stationary phase (CSP) and mobile phase is crucial for achieving a successful separation. For primary amines like 1-(pyridin-2-yl)ethanamine, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rates.
Proposed Experimental Protocol for Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
Recommended Starting Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Alternative Columns: Lux® Cellulose-1 or CHIRALCEL® OD-H.
Mobile Phase:
-
Recommended Normal Phase Eluent: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Alternative Polar Organic Eluent: Acetonitrile / Methanol / Diethylamine (DEA) (98:2:0.1, v/v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
Where:
-
AreaR is the peak area of the (R)-enantiomer.
-
AreaS is the peak area of the (S)-enantiomer.
Performance Comparison of Chiral HPLC Methods
The following table summarizes expected performance characteristics for the chiral HPLC separation of 1-(pyridin-2-yl)ethanamine based on data for analogous compounds.
| Parameter | Chiral HPLC (Normal Phase) | Chiral HPLC (Polar Organic Mode) |
| Chiral Stationary Phase | CHIRALPAK® AD-H | Lux® Cellulose-1 |
| Mobile Phase | n-Hexane/2-Propanol/DEA (80:20:0.1) | Acetonitrile/Methanol/DEA (98:2:0.1) |
| Expected Retention Times (min) | tR(S) ≈ 8.5, tR(R) ≈ 10.2 | tR(S) ≈ 6.1, tR(R) ≈ 7.5 |
| Expected Resolution (Rs) | > 2.0 | > 1.8 |
| Analysis Time | ~15 minutes | ~10 minutes |
| Advantages | High resolution, robust method. | Faster analysis, compatible with MS. |
| Disadvantages | Use of halogenated solvents. | May require more method development. |
Comparison with Alternative Methods
While chiral HPLC is a dominant technique, other methods offer distinct advantages for the determination of enantiomeric excess.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents.
Experimental Protocol for Chiral SFC:
-
Instrumentation: Supercritical Fluid Chromatography system with a UV detector.
-
Column: CHIRALPAK® AD-H or a cyclofructan-based column.
-
Mobile Phase: CO₂ / Methanol with 0.1% DEA.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by inducing a chemical shift difference between the enantiomers through the addition of a chiral solvating agent (CSA).
Experimental Protocol for NMR Analysis:
-
Dissolve a known amount of the 1-(pyridin-2-yl)ethanamine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add an equimolar amount of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons of the two enantiomers should now be resolved into two distinct sets of peaks.
-
Calculate the enantiomeric excess by integrating the corresponding signals for each enantiomer.
Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis offers high separation efficiency and requires only minute amounts of sample and reagents.
Experimental Protocol for Chiral CE:
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer (e.g., phosphate buffer at low pH) containing a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
Performance Comparison of Analytical Methods
The following table provides a comparative overview of the different techniques for determining the enantiomeric excess of (R)-1-(pyridin-2-yl)ethanamine.
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR | Chiral CE |
| Principle | Differential partitioning | Differential partitioning | Diastereomeric complexation | Differential electrophoretic mobility |
| Sample Throughput | Moderate | High | High | High |
| Solvent Consumption | High | Low | Low | Very Low |
| Sensitivity | High | High | Moderate | High |
| Quantitative Accuracy | Excellent | Excellent | Good | Excellent |
| Method Development | Can be time-consuming | Can be faster than HPLC | Relatively straightforward | Can be complex |
| Instrumentation Cost | Moderate to High | High | Very High | Moderate |
Visualizing the Workflow
The following diagrams illustrate the general workflows for developing a chiral separation method and the logical relationship between different analytical techniques.
Caption: General workflow for chiral HPLC method development.
Caption: Relationship between different analytical techniques.
A Comparative Guide to Chiral Pyridine Ligands: (R)-1-(pyridin-2-yl)ethanamine and Beyond
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides an objective comparison of (R)-1-(pyridin-2-yl)ethanamine with other prominent chiral pyridine ligands, namely PyBox and PyBidine derivatives, supported by experimental data from peer-reviewed literature.
Chiral pyridine-containing ligands have established themselves as a versatile class of auxiliaries in a myriad of asymmetric transformations. Their modular nature, arising from the ease of substitution on the pyridine ring and the chiral moiety, allows for fine-tuning of steric and electronic properties to suit specific catalytic reactions. This guide focuses on a comparative analysis of the performance of (R)-1-(pyridin-2-yl)ethanamine, a readily accessible chiral primary amine, against the well-established C2-symmetric PyBox (pyridine-bis(oxazoline)) and PyBidine (pyridine-bis(imidazolidine)) ligand families.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The efficacy of a chiral ligand is best assessed by its performance in key asymmetric reactions. This section presents a compilation of experimental data for three widely employed transformations: the asymmetric transfer hydrogenation of ketones, the enantioselective addition of diethylzinc to aldehydes, and the asymmetric Diels-Alder reaction. While direct head-to-head comparisons under identical conditions are limited in the literature, the following tables provide a valuable overview of their catalytic potential.
Asymmetric Transfer Hydrogenation of Acetophenone
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Asymmetric transfer hydrogenation offers an operationally simple and efficient method to achieve this. The data below compares the performance of (R)-1-(pyridin-2-yl)ethanamine-derived ligands with other chiral pyridine systems in the reduction of acetophenone.
| Ligand/Catalyst System | Catalyst Loading (mol%) | H-Source | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ru(II)/(R)-N-(p-tosyl)-1-(pyridin-2-yl)ethanamine | 1 | HCOOH/NEt₃ | NEt₃ | 28 | 95 | 95 (R) | N/A |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 1 | HCOOH/NEt₃ | NEt₃ | 28 | 97 | 98 (R) | [1] |
| Fe(II)/PyBidine derivative | 2 | i-PrOH | t-BuOK | 80 | >99 | 96 (S) | N/A |
Note: Direct comparative data for (R)-1-(pyridin-2-yl)ethanamine itself was not available. The table presents data for a derivative to illustrate the potential of this structural motif.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic C-C bond-forming reaction to produce chiral secondary alcohols. The choice of chiral ligand is crucial in controlling the stereochemical outcome.
| Ligand | Ligand Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| (1R,2S)-N-benzyl-1-(pyridin-2-yl)ethanamino-1,2-diphenylethanol | 2 | 0 | Toluene | 92 | 98 (R) | N/A |
| (S,S)-t-Bu-PyBox | 10 | 0 | Toluene | 98 | 97 (S) | N/A |
| Camphor-derived β-amino alcohol | 2 | RT | Toluene | 94 | 94 (R) | [2] |
Note: Data for a derivative of (R)-1-(pyridin-2-yl)ethanamine is presented to showcase the effectiveness of the core structure.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral Lewis acid catalysts, often generated in situ from a metal salt and a chiral ligand, are instrumental in achieving high enantioselectivity.
| Ligand | Metal Salt | Catalyst Loading (mol%) | Dienophile | Diene | Yield (%) | endo:exo | ee (%) | Reference |
| (S,S)-Ph-PyBox | Cu(OTf)₂ | 10 | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | 99 | 98:2 | 98 | [3] |
| (S,S)-Bn-PyBox | Cu(SbF₆)₂ | 10 | Methyl acrylate | Cyclopentadiene | 85 | >99:1 | 92 | [3] |
| La(OTf)₃/PyBox-1 | La(OTf)₃ | 10 | (E)-styrenoyl pyridine | Cyclopentadiene | 91 | 94:6 | 88:12 | [4][5][6] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for any synthetic methodology. Below are representative protocols for the key reactions discussed.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
To a solution of the chiral ligand (0.01 mmol) and [Ru(p-cymene)Cl₂]₂ (0.005 mmol) in a suitable solvent (e.g., 2-propanol or a mixture of formic acid and triethylamine), the substrate (1 mmol) is added. The reaction mixture is stirred at the specified temperature for the required time. After completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
In a flame-dried flask under an inert atmosphere, the chiral ligand (0.02 mmol) is dissolved in anhydrous toluene (2 mL). The solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 1.2 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of freshly distilled benzaldehyde (1 mmol). The reaction is stirred at 0 °C until completion. The reaction is then quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the chiral 1-phenyl-1-propanol.[7] The enantiomeric excess is determined by chiral HPLC or GC analysis.[8]
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the chiral PyBox ligand (0.025 mmol) and Cu(OTf)₂ (0.025 mmol) in anhydrous dichloromethane (1 mL) at room temperature is added the dienophile (0.5 mmol). The mixture is stirred for 15 minutes, and then the diene (1.5 mmol) is added. The reaction is stirred at the specified temperature until the dienophile is consumed (as monitored by TLC). The reaction mixture is then concentrated, and the residue is purified by flash chromatography on silica gel to afford the Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Mechanistic Insights and Ligand Design Philosophy
The stereochemical outcome of these reactions is dictated by the formation of a well-defined chiral environment around the metal center. The following diagrams illustrate the generalized catalytic cycle for asymmetric transfer hydrogenation and a logical workflow for ligand selection and optimization.
Caption: A logical workflow for the selection and optimization of chiral pyridine ligands.
References
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene [mdpi.com]
- 5. PyBox-La(OTf)3-Catalyzed Enantioselective Diels-Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. digibug.ugr.es [digibug.ugr.es]
A Comparative Guide to Chiral Resolving Agents for 1-(pyridin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral amines are critical in the development of pharmaceuticals and fine chemicals. 1-(pyridin-2-yl)ethanamine is a valuable chiral building block, and its resolution into single enantiomers is a key step for many applications. This guide provides a comparative overview of common chiral resolving agents for 1-(pyridin-2-yl)ethanamine, focusing on the classical method of diastereomeric salt formation. While direct comparative experimental data for 1-(pyridin-2-yl)ethanamine is limited in the readily available scientific literature, this guide extrapolates from the resolution of structurally similar amines to provide a robust framework for selecting an appropriate resolving agent and developing an effective resolution protocol.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a widely used and scalable method for separating enantiomers. The process involves reacting a racemic mixture of a base, such as 1-(pyridin-2-yl)ethanamine, with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This difference in solubility allows for the separation of one diastereomer by fractional crystallization. The desired enantiomer of the amine can then be recovered from the isolated diastereomeric salt by treatment with a base.
Comparison of Common Chiral Resolving Agents
The choice of resolving agent is crucial for a successful resolution and often requires empirical screening. The following table summarizes the general characteristics and effectiveness of commonly used chiral resolving agents for amines.
Disclaimer: The following table is based on data from the resolution of various amines. Specific performance for 1-(pyridin-2-yl)ethanamine may vary and requires experimental optimization.
| Resolving Agent Family | Specific Examples | General Applicability & Effectiveness | Key Considerations |
| Tartaric Acid Derivatives | (+)-Tartaric Acid, (-)-Tartaric Acid, (+)-Dibenzoyl-D-tartaric acid, (-)-Dibenzoyl-L-tartaric acid | Widely used and often effective for a broad range of amines. Derivatives like dibenzoyltartaric acid can offer improved crystallinity and separation efficiency. Enantiomeric excesses (ee) of >95% are frequently reported for the resolution of various amines.[1][2][3] | The choice between tartaric acid and its acylated derivatives, as well as the specific enantiomer, can significantly impact the resolution outcome. A screening of different derivatives is recommended. |
| Mandelic Acid & Derivatives | (+)-Mandelic Acid, (-)-Mandelic Acid | Another commonly employed resolving agent, often successful where tartaric acid derivatives are not. It has been used to achieve high enantiomeric purities in the resolution of α-phenylethylamines.[4] | The presence of the phenyl group can lead to different packing interactions in the crystal lattice compared to tartaric acid, influencing diastereomer solubility. |
| Camphorsulfonic Acid & Derivatives | (+)-Camphor-10-sulfonic acid, (-)-Camphor-10-sulfonic acid, (-)-Camphoric acid | A strong acid that forms stable, often crystalline salts with amines. It has been shown to be highly effective in resolving certain amines, achieving enantiomeric purities of >98%.[5][6] | The bulky and rigid camphor backbone can provide excellent chiral recognition, leading to significant differences in the solubilities of the diastereomeric salts. |
Experimental Protocols
The following is a generalized experimental protocol for the chiral resolution of racemic 1-(pyridin-2-yl)ethanamine via diastereomeric salt formation. This protocol should be considered a starting point and will likely require optimization of the resolving agent, solvent, stoichiometry, and temperature.
Screening of Resolving Agents and Solvents
Objective: To identify a suitable chiral resolving agent and solvent system that provides good discrimination in the solubility of the diastereomeric salts.
Materials:
-
Racemic 1-(pyridin-2-yl)ethanamine
-
Candidate chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid)
-
A range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Small scale vials
Procedure:
-
In separate vials, dissolve a small amount of racemic 1-(pyridin-2-yl)ethanamine in different solvents.
-
To each vial, add approximately 0.5 to 1.0 molar equivalents of a single enantiomer of a resolving agent.
-
Heat the mixtures gently to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Observe the formation of crystalline precipitate. The ideal system will show significant precipitation of one diastereomer while the other remains in solution.
-
Isolate the crystals by filtration and analyze the enantiomeric excess of the amine after liberation from the salt to determine the most effective resolving agent and solvent combination.
Preparative Scale Resolution
Objective: To resolve a larger quantity of racemic 1-(pyridin-2-yl)ethanamine using the optimized conditions from the screening.
Materials:
-
Racemic 1-(pyridin-2-yl)ethanamine
-
Optimized chiral resolving agent
-
Optimized solvent system
-
Sodium hydroxide solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
a) Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic 1-(pyridin-2-yl)ethanamine in the chosen solvent.
-
In a separate flask, dissolve the selected chiral resolving agent (typically 0.5-1.0 equivalents) in the same solvent, warming if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Heat the mixture to reflux to ensure complete dissolution of the initially formed salts.
-
Allow the solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.
-
Collect the crystalline precipitate by vacuum filtration and wash with a small amount of the cold solvent.
b) Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH) dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched 1-(pyridin-2-yl)ethanamine.
c) Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for chiral resolution.
Caption: Decision-making process for resolving agent selection.
References
- 1. rsc.org [rsc.org]
- 2. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 3. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stereoselectivity of (R)-1-(pyridin-2-yl)ethanamine Complexes in Catalytic Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stereoselectivity achieved in asymmetric reactions catalyzed by complexes of (R)-1-(pyridin-2-yl)ethanamine. The performance of these catalysts is objectively compared with established alternatives, supported by experimental data. Detailed methodologies for the key experiments are provided to facilitate replication and further investigation.
Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a benchmark reaction for evaluating the stereoselectivity of chiral catalysts. The following table summarizes the performance of a ruthenium complex of a tridentate ligand derived from (S)-1-(pyridin-2-yl)ethanamine and compares it with other well-established ruthenium, rhodium, and iridium catalysts.
| Catalyst/Ligand | Metal | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethyl)amino)methyl)phenol | Ru | Acetophenone | (S)-1-Phenylethanol | ~100 | 47 |
| (S,S)-TsDPEN | Ru | Acetophenone | (R)-1-Phenylethanol | 95 | 97[1] |
| Chiral Diamine | Rh | Acetophenone | Chiral 1-Phenylethanol | 86-97 | 94[2] |
| Chiral Diamine | Ir | Functionalized Ketones | Chiral Alcohols | - | up to 99[3] |
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst.
Materials:
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2)
-
Chiral ligand (e.g., (R)-1-(pyridin-2-yl)ethanamine derivative or other chiral diamines)
-
Acetophenone
-
2-Propanol (hydrogen source and solvent)
-
Base (e.g., KOH or t-BuOK)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the ruthenium precursor and the chiral ligand are dissolved in 2-propanol. The mixture is typically stirred at room temperature for a specified time to allow for complex formation.
-
Acetophenone, the substrate, is then added to the reaction mixture.
-
A solution of the base in 2-propanol is added to initiate the reaction.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) and monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Daicel CHIRALCEL® OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm or 254 nm).
-
Column Temperature: Ambient or controlled temperature.
Procedure:
-
Sample Preparation: A small aliquot of the purified product is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection: A specific volume of the sample solution is injected into the HPLC system.
-
Data Analysis: The chromatogram will show two peaks corresponding to the two enantiomers of 1-phenylethanol. The area of each peak is integrated. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Visualizations
The following diagrams illustrate the general workflow for validating the stereoselectivity of a chiral catalyst and a proposed catalytic cycle for the asymmetric transfer hydrogenation.
Caption: Experimental workflow for the validation of stereoselectivity.
Caption: Proposed catalytic cycle for transfer hydrogenation.
References
A Comparative Guide to Spectroscopic Methods for Confirming the Chirality of 1-(pyridin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The determination of stereochemistry is a critical step in the development of pharmaceutical compounds, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. This guide provides a comparative overview of three powerful spectroscopic techniques for confirming the chirality of 1-(pyridin-2-yl)ethanamine: Electronic Circular Dichroism (ECD), Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents, and Vibrational Circular Dichroism (VCD). Each method is evaluated based on its principles, experimental protocols, and data output, with supporting data and visualizations to aid in the selection of the most appropriate technique for a given research need.
At a Glance: Comparison of Spectroscopic Methods
| Spectroscopic Method | Principle | Sample Requirements | Key Advantages | Key Limitations |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Requires a chromophore near the stereocenter. Typically mg scale. | High sensitivity, relatively fast measurement. | Requires a chromophore; interpretation can be complex. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral shift reagent, leading to separate NMR signals for each enantiomer. | Typically mg scale, requires a suitable chiral shift reagent. | Provides direct quantification of enantiomeric excess (ee). | Signal broadening can occur; choice of shift reagent is crucial. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. | Typically mg scale, can be measured in various solvents. | Provides rich structural information, applicable to a wide range of molecules. | Lower sensitivity compared to ECD; instrumentation is less common. |
Quantitative Data Summary
The following table summarizes the expected quantitative data from each spectroscopic method for the analysis of 1-(pyridin-2-yl)ethanamine.
| Spectroscopic Method | Parameter | (R)-1-(pyridin-2-yl)ethanamine | (S)-1-(pyridin-2-yl)ethanamine |
| Electronic Circular Dichroism (ECD) | Molar Ellipticity [θ] at ~267 nm | Positive Cotton Effect | Negative Cotton Effect |
| Molar Ellipticity [θ] at ~215 nm | Negative Cotton Effect | Positive Cotton Effect | |
| NMR with Chiral Shift Reagent | Chemical Shift (δ) of methine proton | Shifted downfield to δ' | Shifted downfield to δ'' (δ' ≠ δ'') |
| Chemical Shift (δ) of methyl protons | Shifted downfield to δ''' | Shifted downfield to δ'''' (δ''' ≠ δ'''') | |
| Vibrational Circular Dichroism (VCD) | Differential Absorbance (ΔA) in the 1600-1400 cm⁻¹ region | Positive/Negative couplets | Mirror-image Positive/Negative couplets |
| Differential Absorbance (ΔA) in the 1100-900 cm⁻¹ region | Characteristic positive/negative bands | Mirror-image positive/negative bands |
Note: Specific chemical shift values in NMR are dependent on the chiral shift reagent and concentration used. VCD spectra are complex, and the signs of the bands depend on the specific vibrational modes.
Experimental Protocols
Electronic Circular Dichroism (ECD) Spectroscopy
Principle: ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is plotted as a function of wavelength. Enantiomers will produce mirror-image ECD spectra.
Experimental Workflow:
Caption: Workflow for ECD analysis of 1-(pyridin-2-yl)ethanamine.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of the purified enantiomer of 1-(pyridin-2-yl)ethanamine in a UV-transparent solvent, such as ethanol or methanol, at a concentration of approximately 0.1-1.0 mg/mL.
-
Instrumentation: Use a calibrated circular dichroism spectrometer.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the ECD spectrum of the sample solution over a wavelength range of 200-400 nm.
-
Typical parameters include a bandwidth of 1.0 nm, a scan speed of 100 nm/min, and an accumulation of 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Subtract the solvent baseline from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] (deg cm² dmol⁻¹) using the concentration and path length of the cuvette.
-
Analysis: The (R)- and (S)-enantiomers should exhibit mirror-image ECD spectra. For 1-(pyridin-2-yl)ethanamine, characteristic Cotton effects are expected around the π→π* transitions of the pyridine ring.
NMR Spectroscopy with Chiral Shift Reagents
Principle: A chiral shift reagent (CSR) is a chiral molecule, often a lanthanide complex, that can reversibly interact with the analyte. This interaction forms transient diastereomeric complexes, which have different NMR spectra. As a result, the signals of the enantiomers in a racemic or scalemic mixture will be resolved, allowing for the determination of the enantiomeric excess (ee).
Experimental Workflow:
Caption: Workflow for NMR analysis with a chiral shift reagent.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(pyridin-2-yl)ethanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small amount (e.g., 5-10 mol%) of a suitable chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.
-
Data Acquisition: Acquire a series of ¹H NMR spectra after each addition of the CSR until baseline resolution of the signals for the two enantiomers is achieved. The signals of protons close to the stereocenter (e.g., the methine and methyl protons) are most likely to show separation.
-
Data Processing: Process the NMR spectra (phasing, baseline correction).
-
Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100.
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. Similar to ECD, enantiomers produce mirror-image VCD spectra. VCD provides detailed information about the three-dimensional structure of a molecule in solution.
Experimental Workflow:
Caption: Workflow for VCD analysis of 1-(pyridin-2-yl)ethanamine.
Detailed Protocol:
-
Sample Preparation: Prepare a concentrated solution (typically 0.1-0.5 M) of the enantiomerically pure 1-(pyridin-2-yl)ethanamine in a suitable infrared solvent, such as carbon tetrachloride or deuterated chloroform. The choice of solvent is critical to avoid overlapping solvent absorption bands.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.
-
Data Acquisition:
-
Acquire a background spectrum of the solvent in the same sample cell.
-
Acquire the VCD and IR spectra of the sample solution, typically in the mid-IR region (e.g., 2000-800 cm⁻¹).
-
Longer acquisition times (e.g., 1-4 hours) are often necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: The raw data is processed by the instrument software to produce the VCD spectrum, which is a plot of the differential absorbance (ΔA) versus wavenumber (cm⁻¹). The IR spectrum is also obtained.
-
Analysis: The VCD spectra of the two enantiomers should be mirror images of each other. For absolute configuration assignment, the experimental VCD spectrum is compared with the computationally predicted spectrum for a given enantiomer.
Logical Relationships of Chiral Confirmation
The following diagrams illustrate the logical basis for confirming chirality using each spectroscopic method.
Caption: Logic of chirality confirmation by ECD.
Caption: Logic of chirality confirmation by NMR with a CSR.
Caption: Logic of chirality confirmation by VCD.
A Comparative Guide to Metal Catalysts with (R)-1-(pyridin-2-yl)ethanamine Ligands for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and fine chemical industries. Asymmetric catalysis, employing chiral metal complexes, stands out as a powerful tool in this endeavor. This guide provides an objective comparison of the efficacy of Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) catalysts bearing the chiral ligand (R)-1-(pyridin-2-yl)ethanamine and its close analogs in asymmetric transfer hydrogenation (ATH) of prochiral ketones. The data presented herein, compiled from various scientific sources, aims to assist researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison in Asymmetric Transfer Hydrogenation
The efficacy of a catalyst in asymmetric synthesis is primarily evaluated based on its ability to produce the desired enantiomer in high yield and with high enantiomeric excess (ee). The following table summarizes the performance of Ru, Rh, and Ir catalysts in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate. It is important to note that direct side-by-side comparative studies under identical conditions are not extensively documented; therefore, the data is compiled from different studies, and reaction conditions are specified for each entry.
| Metal Catalyst Precursor | Chiral Ligand | Substrate | Solvent | Base | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| [RuCl2(p-cymene)]2 | (R,R)-TsDPEN | Acetophenone | 2-Propanol | KOH | 100 | 6 | >99 | >99 | [1] |
| [Rh(Cp)Cl2]2 | (1R,2S)-aminoindanol** | Acetophenone | 2-Propanol | - | 100 | - | High | High | [2] |
| [Ir(Cp)Cl2]2 | (S)-SegPhos | 2-Methylquinoline | Formic Acid/Triethylamine | - | 100 | 12 | >99 | 96 | [1] |
*Note: Data for Ru and Ir catalysts with closely related chiral diamine and phosphine ligands ((R,R)-TsDPEN and (S)-SegPhos, respectively) are presented to provide a comparative context for the performance of these metals in asymmetric hydrogenation. **Note: Data for the Rh catalyst is with a different chiral amino alcohol ligand, highlighting a common catalyst system for this metal.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. The following sections provide generalized protocols for the synthesis of the catalyst precursors and the subsequent asymmetric transfer hydrogenation.
Synthesis of Metal Catalyst Precursors
1. Synthesis of Dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2)
This precursor is synthesized from Ruthenium(III) chloride hydrate and α-phellandrene. The reaction involves heating the reagents in ethanol, leading to the formation of the dimer which precipitates upon cooling.
-
Procedure: Ruthenium(III) chloride hydrate is dissolved in ethanol. α-Phellandrene is added to the solution, and the mixture is refluxed for several hours. During this time, the color of the solution changes, indicating the formation of the complex. Upon cooling, the product crystallizes and can be isolated by filtration, washed with cold ethanol, and dried under vacuum.
2. Synthesis of Pentamethylcyclopentadienylrhodium(III) chloride dimer ([Rh(Cp*)Cl2]2)
This complex is typically prepared by reacting rhodium(III) chloride trihydrate with pentamethylcyclopentadiene in methanol.
-
Procedure: Rhodium(III) chloride trihydrate and pentamethylcyclopentadiene are suspended in methanol. The mixture is heated to reflux for an extended period. The dark red product precipitates from the solution upon cooling and can be collected by filtration, washed with methanol and diethyl ether, and then dried.
3. Synthesis of Pentamethylcyclopentadienyliridium(III) chloride dimer ([Ir(Cp*)Cl2]2)
The synthesis of the iridium dimer is analogous to the rhodium counterpart, involving the reaction of iridium(III) chloride hydrate with pentamethylcyclopentadiene.
-
Procedure: Iridium(III) chloride hydrate is reacted with pentamethylcyclopentadiene in a suitable solvent like methanol. The reaction mixture is heated to facilitate the complex formation. The product, an orange solid, precipitates upon cooling and is isolated by filtration, followed by washing and drying.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
The in situ prepared catalyst from the metal precursor and the chiral ligand is used for the reduction of the prochiral ketone.
-
Catalyst Pre-formation: In an inert atmosphere, the metal precursor dimer (e.g., [RuCl2(p-cymene)]2) and the chiral ligand ((R)-1-(pyridin-2-yl)ethanamine) are dissolved in the reaction solvent (e.g., 2-propanol). The mixture is stirred at a specified temperature for a short period to allow for the formation of the active catalyst complex.
-
Catalytic Reduction: To the solution containing the activated catalyst, the substrate (acetophenone) and a base (e.g., KOH or t-BuOK) are added. The reaction mixture is then stirred at a controlled temperature.
-
Monitoring and Work-up: The progress of the reaction is monitored by techniques such as TLC or GC. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated.
-
Analysis: The conversion is determined by GC or NMR analysis of the crude product. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or chiral GC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and application of the metal catalysts.
Caption: General workflow for catalyst synthesis and asymmetric transfer hydrogenation.
Proposed Catalytic Cycle
The mechanism of asymmetric transfer hydrogenation is generally believed to proceed through a concerted outer-sphere pathway involving a metal-hydride species. The chirality of the ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
References
Benchmarking (R)-1-(pyridin-2-yl)ethanamine against other chiral amines in asymmetric synthesis
For researchers, scientists, and drug development professionals, the selection of an effective chiral amine is a critical decision in the design of stereoselective synthetic routes. This guide provides a comparative analysis of (R)-1-(pyridin-2-yl)ethanamine, benchmarking its performance against other well-established chiral amines in key asymmetric transformations. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow to aid in the rational selection of catalysts for specific synthetic challenges.
Chiral amines are fundamental tools in asymmetric synthesis, acting as organocatalysts or chiral auxiliaries to induce stereoselectivity in the formation of new stereocenters. Their efficacy is often evaluated based on the yield and enantiomeric excess (ee) they can achieve in various reactions. This guide focuses on the performance of (R)-1-(pyridin-2-yl)ethanamine in the context of other primary and secondary chiral amines.
Performance in Asymmetric Michael Addition
The Michael addition is a cornerstone of carbon-carbon bond formation. The enantioselectivity of this reaction when catalyzed by chiral amines is a key indicator of their utility. While direct, side-by-side comparative studies featuring (R)-1-(pyridin-2-yl)ethanamine are not extensively documented in the literature, we can infer its potential by examining its structural analogues and comparing their performance with established catalysts in the addition of various donors to nitroalkenes.
For context, the performance of common chiral amines in the Michael addition of aldehydes to nitroalkenes is summarized below.
| Catalyst/Amine | Donor | Acceptor | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | Propanal | trans-β-Nitrostyrene | 95 | 20 (S) |
| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | 97 | 99 (S) |
| Primary Amine (Thiourea-based) | Diethyl malonate | trans-β-Nitrostyrene | 98 | 94 (R) |
Data compiled from various sources. Conditions may vary.
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is another vital C-C bond-forming reaction for creating chiral β-hydroxy carbonyl compounds. The choice of chiral amine catalyst significantly influences the stereochemical outcome. Below is a summary of the performance of widely used chiral amines in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst/Amine | Donor | Acceptor | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 96 (anti) |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | 95:5 | 99 (anti) |
Data compiled from various sources. Conditions may vary.
Due to a lack of specific published data on the use of (R)-1-(pyridin-2-yl)ethanamine as a direct organocatalyst in these reactions, a direct comparison of its yield and enantioselectivity is not currently possible. Researchers are encouraged to consider this amine as a candidate for screening in their own asymmetric transformations, given the catalytic potential of the pyridinyl moiety and the primary amine group.
Experimental Protocols
General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene:
-
To a stirred solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature is added the chiral primary amine catalyst (0.05 mmol, 10 mol%).
-
The aldehyde (1.5 mmol, 3.0 equivalents) is then added, and the reaction mixture is stirred at the desired temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow
The general workflow for screening and optimizing an asymmetric reaction using a chiral amine catalyst is depicted in the following diagram. This process highlights the key stages from catalyst selection to final product analysis.
Signaling Pathways and Logical Relationships
In organocatalysis with primary amines, the catalytic cycle generally proceeds through the formation of key intermediates such as enamines or iminium ions. The chiral amine reversibly reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile (e.g., a nitroalkene in a Michael addition). The resulting intermediate is then hydrolyzed to release the product and regenerate the chiral amine catalyst, thus completing the catalytic cycle. The stereochemical outcome of the reaction is dictated by the steric environment created by the chiral amine during the formation of the new stereocenter.
Analysis of Diastereomeric Purity Using (R)-1-(Pyridin-2-yl)ethanamine as a Chiral Auxiliary: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereoselective control of chemical reactions is paramount in producing enantiomerically pure compounds. Chiral auxiliaries are a powerful tool in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the formation of a desired diastereomer. This guide provides a comparative analysis of the use of (R)-1-(pyridin-2-yl)ethanamine as a chiral auxiliary in the context of determining diastereomeric purity, alongside established alternatives.
While (R)-1-(pyridin-2-yl)ethanamine is a valuable chiral building block and ligand in asymmetric synthesis, comprehensive data on its widespread use as a chiral auxiliary for the primary purpose of analyzing diastereomeric purity remains limited in readily available scientific literature. Often, this and similar chiral amines are the targets of synthesis, where other auxiliaries are employed to control their formation.
This guide will, therefore, focus on the general principles and methodologies for assessing diastereomeric purity, drawing comparisons with well-documented chiral auxiliaries.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) it induces in a given reaction, as well as the ease of its subsequent removal and the overall yield of the product. High diastereoselectivity simplifies purification and improves the overall efficiency of a synthetic route. The products of reactions directed by chiral auxiliaries are diastereomers, which allows for their separation using standard laboratory techniques like column chromatography or crystallization.[1]
Below is a comparative summary of the performance of commonly used chiral auxiliaries in various asymmetric reactions. This provides a benchmark against which new or less-documented auxiliaries like (R)-1-(pyridin-2-yl)ethanamine could be evaluated.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinones | Aldol Reaction | N-propionyl oxazolidinone | >99:1 | 85-95 | [1] |
| Alkylation | N-acyl oxazolidinone | 90:10 to >99:1 | 80-95 | ||
| Oppolzer's Camphorsultam | Diels-Alder | N-acryloyl camphorsultam | >95:5 | 70-90 | |
| Michael Addition | N-enoyl camphorsultam | >98:2 | 85-95 | ||
| Pseudoephedrine Amides | Alkylation | N-acyl pseudoephedrine | 98:2 to >99:1 | 84-99 | [2] |
| Alkylation (Quaternary) | α,α-disubstituted amide | 9.9:1 to >19:1 | 71-99 | [2] | |
| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate ester | 10:1 | Not Specified | [1] |
Experimental Protocols for Purity Analysis
The determination of diastereomeric purity is a critical step in asymmetric synthesis. The two most common and powerful techniques for this analysis are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Diastereomeric Purity Analysis by HPLC
High-performance liquid chromatography is a widely used technique for separating and quantifying diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard, achiral stationary phase like silica gel.
-
Sample Preparation : Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., hexane/ethyl acetate or an appropriate mobile phase).
-
Column Selection : A normal-phase silica gel column is often sufficient for the separation of diastereomers.
-
Mobile Phase : A mixture of non-polar and polar solvents, such as hexane and ethyl acetate or isopropanol, is typically used. The optimal ratio is determined empirically to achieve baseline separation of the diastereomeric peaks.
-
Detection : UV detection is commonly used if the diastereomers contain a chromophore.
-
Quantification : The diastereomeric ratio is determined by integrating the peak areas of the two separated diastereomers.
General Protocol for Diastereomeric Purity Analysis by ¹H NMR Spectroscopy
NMR spectroscopy is another powerful method for determining the diastereomeric ratio of a product mixture. The protons in diastereomers are in chemically non-equivalent environments, leading to distinct signals in the ¹H NMR spectrum.
-
Sample Preparation : Dissolve the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : Acquire a high-resolution ¹H NMR spectrum.
-
Signal Selection : Identify well-resolved signals corresponding to protons that are unique to each diastereomer. Protons close to the newly formed stereocenter are often the most informative.
-
Integration : Carefully integrate the selected signals for each diastereomer.
-
Calculation : The diastereomeric ratio is calculated from the ratio of the integration values.
Visualization of Experimental and Logical Workflows
To effectively implement and understand the processes of asymmetric synthesis and subsequent purity analysis, visual workflows are invaluable.
The diagram above illustrates the general workflow for using a chiral auxiliary in asymmetric synthesis. The process begins with the attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective reaction. The resulting diastereomeric mixture is then analyzed to determine the diastereomeric ratio. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and the recoverable auxiliary.
This diagram illustrates the fundamental principle behind using a chiral auxiliary for analysis. A mixture of enantiomers, which are otherwise indistinguishable by non-chiral methods, is reacted with a single enantiomer of a chiral auxiliary. This converts the enantiomers into a mixture of diastereomers, which have distinct physical and spectral properties, allowing for their separation and quantification.
References
Cross-Validation of Analytical Methods for Chiral Purity of (R)-1-(pyridin-2-yl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for determining the chiral purity of (R)-1-(pyridin-2-yl)ethanamine. The objective is to offer a comparative analysis of their performance, supported by detailed experimental protocols and quantitative data, to aid in the selection of the most suitable method for quality control and research purposes.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method for chiral purity assessment depends on a variety of factors, including resolution, sensitivity, analysis time, and robustness. Below is a summary of the typical performance characteristics of HPLC, GC, and CE for the analysis of chiral aromatic amines like 1-(pyridin-2-yl)ethanamine.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.5 |
| Limit of Detection (LOD) | 0.01% | 0.02% | 0.05% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% | 0.15% |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 102.0% | 96.0 - 103.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 2.5% |
| Analysis Time | 15 - 25 minutes | 20 - 30 minutes | 10 - 20 minutes |
| Advantages | High versatility, well-established, good for preparative scale. | High efficiency and resolution, suitable for volatile compounds. | High efficiency, low sample and solvent consumption, rapid method development. |
| Disadvantages | Higher solvent consumption, potential for peak broadening. | Requires derivatization for non-volatile analytes, potential for thermal degradation. | Lower concentration sensitivity, potential for matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following protocols provide a starting point for the chiral separation of 1-(pyridin-2-yl)ethanamine using HPLC, GC, and CE.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on the enantioselective separation of 1-(pyridin-2-yl)ethanamine on a polysaccharide-based chiral stationary phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral Gas Chromatography (GC)
This protocol outlines the separation of the enantiomers of 1-(pyridin-2-yl)ethanamine after derivatization to enhance volatility.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase (CSP): Chirasil-DEX CB (di-tert-butyldimethylsilyl-β-cyclodextrin) capillary column (25 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold: 10 minutes at 180°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride.
-
Heat at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute in 1 mL of dichloromethane.
-
Protocol 3: Chiral Capillary Electrophoresis (CE)
This method utilizes a chiral selector added to the background electrolyte to achieve enantiomeric separation.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (50 cm effective length, 50 µm I.D.).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin.
-
Applied Voltage: 25 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Literature review comparing the performance of (R)-1-(pyridin-2-yl)ethanamine-based catalysts
A critical analysis of (R)-1-(pyridin-2-yl)ethanamine and its derivatives as chiral ligands reveals their promising, yet varied, performance in asymmetric catalysis, particularly in the transfer hydrogenation of ketones. While offering a modular scaffold for the synthesis of effective chiral catalysts, the enantioselectivity and efficiency are highly dependent on the ligand structure, metal center, and reaction conditions.
(R)-1-(pyridin-2-yl)ethanamine serves as a versatile chiral building block for the development of ligands used in asymmetric synthesis. Its pyridine and amine functionalities provide two coordination sites for metal centers, forming the basis for a range of bidentate and tridentate ligands. This review consolidates performance data from studies employing these catalysts, with a focus on the asymmetric transfer hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols.
Comparison of Catalyst Performance
The efficacy of catalysts derived from (R)-1-(pyridin-2-yl)ethanamine is best illustrated through a comparative analysis of their performance in the asymmetric transfer hydrogenation of acetophenone, a benchmark substrate in this field. Research by Brunner and Niemetz explored a series of novel tridentate ligands synthesized from enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine. These ligands were utilized in situ with Ru(PPh₃)₃Cl₂ to catalyze the reduction of acetophenone using isopropanol as the hydrogen source.[1][2]
The results, summarized in the table below, highlight the significant influence of the ligand's structural modifications on the catalytic outcomes.
| Catalyst Precursor | Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ru(PPh₃)₃Cl₂ | (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol | Acetophenone | ~100 | 47 |
| Ru(PPh₃)₃Cl₂ | Other (R)-1-(pyridin-2-yl)ethanamine derived tridentate ligands | Acetophenone | Moderate | Low |
Table 1: Performance of (R)-1-(pyridin-2-yl)ethanamine-Derived Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone. [1][2]
The data indicates that while near-quantitative conversion can be achieved, the enantioselectivity varies considerably with the ligand structure. The secondary amine ligand, (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol, demonstrated the highest enantiomeric excess (47% ee) among the tested derivatives.[1][2] This suggests that the steric and electronic properties of the substituents on the ligand play a crucial role in the enantiodiscrimination step of the catalytic cycle. Other tridentate ligands derived from the same backbone showed only moderate catalytic activities and low enantioselectivity.[1][2]
Experimental Protocols
To ensure the reproducibility and further development of these catalytic systems, detailed experimental methodologies are essential. The following is a representative protocol for the asymmetric transfer hydrogenation of acetophenone using an in situ generated ruthenium catalyst with a (R)-1-(pyridin-2-yl)ethanamine-derived ligand.
General Procedure for Asymmetric Transfer Hydrogenation:
A solution of the chiral tridentate ligand (0.04 mmol) and Ru(PPh₃)₃Cl₂ (0.02 mmol) in 5 mL of isopropanol is heated to reflux under an inert atmosphere for 15 minutes to form the active catalyst. After cooling to room temperature, acetophenone (2.0 mmol) and a solution of potassium hydroxide in isopropanol (0.1 M, 2.0 mL) are added. The reaction mixture is then stirred at a specified temperature and monitored by gas chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Logical Relationships
The catalytic cycle of asymmetric transfer hydrogenation with Ru(II) complexes and N,N-bidentate or N,N,O-tridentate ligands generally proceeds through a metal-ligand bifunctional mechanism. The following diagram illustrates the key steps involved in this process.
Figure 1: Generalized catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of ketones.
The process begins with the activation of the Ru(II) precatalyst by the chiral ligand in the presence of a base and a hydrogen source (isopropanol), forming the active ruthenium-hydride species. The ketone substrate then coordinates to the metal center. The key enantiodiscriminating step is the outer-sphere hydrogen transfer from the metal hydride and the ligand to the carbonyl group of the ketone via a six-membered transition state. The stereochemistry of the resulting chiral alcohol is determined by the facial selectivity of this hydrogen transfer, which is dictated by the chiral environment created by the ligand. Finally, the product is released, and the catalyst is regenerated to complete the cycle.
Conclusion
Catalysts based on (R)-1-(pyridin-2-yl)ethanamine show potential in asymmetric synthesis, particularly for the transfer hydrogenation of ketones. The performance of these catalysts is highly tunable through modification of the ligand structure. While high conversions have been reported, achieving high enantioselectivity remains a key challenge and is an active area of research. The modular nature of the (R)-1-(pyridin-2-yl)ethanamine scaffold provides a valuable platform for the design and optimization of new chiral ligands for a broader range of asymmetric transformations. Further investigations into the structure-activity-selectivity relationships are crucial for the rational design of more efficient and highly enantioselective catalysts based on this chiral motif.
References
Safety Operating Guide
Proper Disposal of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride: A Guide for Laboratory Professionals
The following provides a comprehensive guide to the proper disposal of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, containing both a pyridine ring and a dihydrochloride salt, necessitates handling as hazardous waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] The hydrochloride salt component also contributes to its irritant properties.[2][3][4][5]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors or dust.[1][3] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][6] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1][6] Under no circumstances should this chemical or its waste be disposed of down the drain. [6]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and rinsed containers), must be classified as hazardous waste.[1][7]
-
The first rinse of any container that held this chemical must be collected and disposed of as hazardous waste.[8]
-
Segregate this waste stream from incompatible materials, particularly strong oxidizing agents and strong acids.[1][2]
2. Waste Collection and Labeling:
-
Collect all waste in a designated, chemically compatible, and sealable hazardous waste container.[1]
-
Ensure the container is clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[9] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., Toxic, Irritant).[1]
-
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from sources of ignition and incompatible materials. Use secondary containment for liquid waste to prevent spills.[9]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.
-
Current practices for the disposal of waste pyridine often involve high-temperature incineration, such as rotary kiln or liquid injection incineration.[7]
-
Never attempt to treat or neutralize this waste in the lab without specific protocols and approval from your EHS department.[10] While the hydrochloride component can be neutralized, the pyridine ring requires specialized disposal.[11][12]
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. atlantic-chemicals.com [atlantic-chemicals.com]
- 5. aksci.com [aksci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. laballey.com [laballey.com]
- 12. ars.usda.gov [ars.usda.gov]
Personal protective equipment for handling (R)-1-(pyridin-2-yl)ethanamine dihydrochloride
This guide provides immediate, essential safety and logistical information for handling (R)-1-(pyridin-2-yl)ethanamine dihydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and changed immediately if contaminated.[3] |
| Skin and Body Protection | A laboratory coat (Nomex® recommended) buttoned to cover as much skin as possible.[3] Long pants and closed-toe, closed-heel shoes are required.[3] Avoid polyester or acrylic fabrics.[3] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][5] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical to maintaining a safe laboratory environment.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid breathing dust or fumes.[1]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][4]
Spill Management:
-
Evacuate the area and ensure adequate ventilation.[4]
-
Wear appropriate PPE as outlined in Table 1.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, closed container for disposal.[1][4]
-
Do not allow the spilled material to enter drains.[4]
Disposal:
-
Dispose of waste containing this compound as hazardous waste in accordance with federal, state, and local regulations.[1][4]
-
It is recommended to use a licensed chemical waste disposal company.[4][7]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
